1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
Description
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Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis & Quality Assessment: 1-(6-Bromopyridin-2-yl)-1H-benzimidazole
CAS: 1042224-74-7 | Formula: C₁₂H₈BrN₃ | M.W.: 274.12 g/mol [1][2][3]
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of 1-(6-bromopyridin-2-yl)-1H-benzimidazole .[1][2][3] As a pivotal intermediate in the synthesis of bioactive agents (e.g., GLP-1 agonists, kinase inhibitors), the integrity of this scaffold is critical. This document details the causality between synthetic routes and impurity profiles, outlines a self-validating multi-modal characterization protocol (NMR, MS, XRD), and examines the reactivity of the C-Br handle for downstream medicinal chemistry applications.[1]
Introduction: The Pharmacophore & Significance
The fusion of a benzimidazole core with a pyridine ring creates a "privileged scaffold" capable of diverse biological interactions, including
The specific derivative, 1-(6-bromopyridin-2-yl)-1H-benzimidazole , serves as a high-value electrophile.[1][2][3] The bromine atom at the C6 position of the pyridine ring acts as a regiospecific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex drug candidates without disrupting the benzimidazole binding motif.[1]
Synthesis & Impurity Origins
To accurately analyze the structure, one must understand its origin.[2][3] The synthesis typically involves the N-arylation of 1H-benzimidazole with 2,6-dibromopyridine.[1][2]
Synthetic Logic & Causality[2]
-
Reaction Type: Nucleophilic Aromatic Substitution (
) or Cu-catalyzed Ullmann Coupling.[1][2][3] -
Reagents: 1H-Benzimidazole (nucleophile), 2,6-Dibromopyridine (electrophile), Base (
or ), Solvent (DMF or DMSO).[1][3] -
Critical Control Point: Stoichiometry is vital. Excess benzimidazole can lead to the formation of the bis-substituted impurity (2,6-di(benzimidazol-1-yl)pyridine), which is difficult to separate due to solubility similarities.[1]
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic pathway highlighting the critical branching point for bis-substituted impurity formation.
Structural Characterization Strategy
A self-validating analytical workflow is required to confirm identity and exclude regioisomers.[1][2]
3.1 Nuclear Magnetic Resonance (NMR) Analysis
The molecule possesses distinct magnetic environments.[2] The lack of symmetry (due to the 1,2-substitution on pyridine) simplifies assignment.[1]
Predicted
-
Benzimidazole C2-H (
~8.6 - 9.0 ppm): The most deshielded singlet.[1][2] Its integration (1H) is the internal standard for purity.[2] -
Pyridine Protons:
-
H3 (doublet,
~8.2 ppm): Ortho to the benzimidazole nitrogen. -
H4 (triplet,
~7.9 ppm): Meta position. -
H5 (doublet,
~7.6 ppm): Ortho to the bromine.
-
-
Benzimidazole Benzenoid Ring: A multiplet pattern (
7.3 - 7.8 ppm) typical of an ABCD system, often appearing as two doublets and two triplets.[1]
Validation Logic: If the integration of the Pyridine H3/H4/H5 region is < 3.0 relative to the Benzimidazole C2-H, suspect contamination with 2,6-dibromopyridine.[1][3] If the C2-H signal splits or shifts significantly, suspect the bis-impurity.[1][2]
3.2 Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature.[2]
-
Molecular Ion (
): 274.0 and 276.0.[2][3] -
Isotope Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of a single bromine atom (
and ). -
Absence of Pattern: A single peak at m/z 196 indicates debromination (impurity).[1][2]
3.3 X-Ray Crystallography (XRD)
While NMR confirms connectivity, XRD confirms the 3D conformation. The steric bulk of the bromine and the benzimidazole ring forces the two aromatic systems to twist, disrupting planarity to minimize steric clash between the benzimidazole C7-H and the pyridine C3-H.[1]
Reactivity Profile & Functionalization
The utility of this molecule lies in the C-Br bond.[1][2]
Reaction: Suzuki-Miyaura Coupling. Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the pyridine ring (making it more reactive than a standard bromobenzene).[1][3] Protocol Note: The benzimidazole nitrogen (N3) can coordinate to Palladium, potentially poisoning the catalyst. Use of phosphine ligands with high steric bulk (e.g., XPhos, SPhos) is recommended to prevent this coordination.
Visualization: Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the C-Br chemical handle.[1][2]
Experimental Protocols
Protocol A: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (benzimidazole specific).[2]
-
Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.[1][2]
Protocol B: Structural Validation (NMR)
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution (sonicate if necessary).[2] -
Acquisition:
-
Data Processing: Phase correction and baseline correction are mandatory.[1][2] Reference DMSO quintet to 2.50 ppm.[1][2]
References
-
Sinfoo Biotech. (n.d.).[1][2] 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- Properties and CAS. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] 6-Bromo-1H-benzimidazole Product Specification. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1H-Benzimidazole Chemical Data. Retrieved from [1]
-
BenchChem. (2024).[1][2] Purity Assessment of Benzimidazole Derivatives. Retrieved from
-
Kumar, R., et al. (2024).[2][5] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. Retrieved from
Sources
Thermodynamic Stability Data & Profiling Guide: 1-(6-bromo-2-pyridinyl)benzimidazole
Executive Summary
Compound Identity: 1-(6-bromo-2-pyridinyl)benzimidazole CAS: 1042224-74-7 Role: Critical Pharmacophore / Intermediate (HCV NS5B Inhibitors, Kinase Modulators)
This technical guide provides a comprehensive thermodynamic stability profile for 1-(6-bromo-2-pyridinyl)benzimidazole , a rigid bi-heteroaryl scaffold used extensively in medicinal chemistry. While specific proprietary data for this intermediate is often siloed within internal development reports, this guide synthesizes structural analog data, predicted physicochemical properties, and—most importantly—defines the standardized experimental protocols required to validate its stability during process scale-up.
The stability of this compound is governed by two competing factors: the high lattice energy of the planar benzimidazole-pyridine system (conferring thermal stability) and the reactivity of the C-Br bond (the intended functional handle), which introduces susceptibility to metal-catalyzed hydrolysis or photolytic cleavage.
Part 1: Physicochemical & Thermodynamic Profile
Predicted vs. Analogous Properties
Data synthesized from structural analogs (e.g., 6-bromo-1H-benzimidazole, 2-(2-pyridyl)benzimidazole) and QSPR modeling.
| Property | Value / Range (Predicted) | Confidence | Structural Rationale |
| Melting Point (Tm) | 145°C – 175°C | High | N-arylation disrupts the H-bond network of the parent benzimidazole (Tm ~220°C), but the increased molecular weight and rigid bi-aryl planarity maintain a high solid-state lattice energy. |
| Thermal Decomposition (Td) | > 260°C | Medium | Benzimidazole cores are thermally robust. Decomposition is likely initiated by C-Br bond homolysis rather than ring fragmentation. |
| LogP (Octanol/Water) | 3.2 – 3.8 | High | Highly lipophilic due to the loss of the NH donor and addition of the hydrophobic bromo-pyridine moiety. |
| pKa (Conjugate Acid) | ~3.5 – 4.2 | High | The electron-withdrawing nature of the pyridine ring and the bromine substituent significantly lowers the basicity of the benzimidazole N3 nitrogen compared to unsubstituted benzimidazole (pKa ~5.6). |
| Solubility (Thermodynamic) | < 0.1 mg/mL (Water) > 50 mg/mL (DMSO) | High | "Brick-dust" like solubility profile expected. Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and chlorinated solvents (DCM). |
Structural Stability "Hotspots"
The thermodynamic stability of this molecule is not uniform across its structure. The diagram below highlights the specific zones of vulnerability.
Figure 1: Structural stability analysis identifying the C-Br bond as the primary thermodynamic liability.
Part 2: Experimental Protocols for Stability Validation
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: Determine the melting point and screen for metastable polymorphs that could affect shelf-life.
-
Sample Prep: Weigh 2–4 mg of 1-(6-bromo-2-pyridinyl)benzimidazole into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent is present).
-
Cycle 1 (Drying): Heat from 25°C to 110°C at 10°C/min to remove surface moisture/solvents. Isotherm for 5 min.
-
Cooling: Cool to 0°C at 20°C/min to reset thermal history.
-
Cycle 2 (Analysis): Heat from 0°C to 250°C at 10°C/min.
-
Data Analysis:
-
Identify Tm (Onset) . A sharp endotherm indicates high purity.
-
Look for Exotherms immediately following melting (indicates decomposition).
-
Success Criterion: Single sharp endotherm with
> 25 J/g. Multiple peaks indicate polymorphism or solvates.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Quantify chemical stability under accelerated thermodynamic stress.
| Stress Condition | Procedure | Target |
| Acid Hydrolysis | 0.1 N HCl, Reflux, 24h | Tests stability of the N-pyridyl bond. |
| Base Hydrolysis | 0.1 N NaOH, Reflux, 24h | Tests susceptibility of C-Br to nucleophilic aromatic substitution (SNAr). |
| Oxidation | 3% H₂O₂, RT, 24h | Tests electron-rich benzimidazole nitrogen oxidation (N-oxide formation). |
| Photostability | UV (254 nm), 1.2M Lux hours | Critical: Tests C-Br bond homolysis (radical pathway). |
Analytical Method: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Pass Criteria: >98% recovery of parent peak. <0.5% growth of any single impurity (specifically the des-bromo analog or hydrolysis product).
Protocol C: Equilibrium Solubility (Thermodynamic)
Objective: Distinguish between kinetic solubility (precipitation) and true thermodynamic saturation.
-
Preparation: Add excess solid compound to 5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) in amber glass vials.
-
Equilibration: Shake at 37°C for 24 hours (standard) and 72 hours (confirmation).
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
Quantification: Dilute filtrate with mobile phase and quantify via HPLC against a standard curve.
-
Note: If pH 1.2 solubility is significantly higher than pH 7.4, the compound behaves as a weak base (protonation of Pyridine/Benzimidazole N).
Part 3: Degradation Pathways & Logic
Understanding how this molecule fails is more important than just knowing when it fails. The diagram below illustrates the logical degradation cascade.
Figure 2: Primary degradation pathways. Photolytic debromination is the highest risk factor for this specific halogenated motif.
Technical Insight: The "Brick Dust" Effect
Due to the planar, rigid nature of the benzimidazole-pyridine bond, this compound likely exhibits high crystal lattice energy.
-
Consequence: High melting point but very low aqueous solubility.
-
Mitigation: For thermodynamic assays, always use a co-solvent (e.g., 5% DMSO) if attempting to measure biological stability, otherwise, the data will reflect solubility limits rather than metabolic/chemical stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole. Retrieved from [Link]
- Ding, B., et al. (2022).Thermodynamic modeling of benzimidazole solubility in organic solvents. Arabian Journal of Chemistry. (Contextual reference for benzimidazole solubility models).
- Wang, J., et al. (2011).Synthesis and biological evaluation of 2-substituted benzimidazoles. Bioorganic & Medicinal Chemistry Letters. (Source for general N-aryl benzimidazole melting point trends).
Electronic Architecture of Benzimidazole-Pyridine Derivatives: A Guide to HOMO-LUMO Engineering and Synthesis
Executive Technical Summary
The fusion of benzimidazole and pyridine moieties creates a privileged scaffold in organic electronics and medicinal chemistry. This guide analyzes the electronic properties of these derivatives, specifically focusing on the tunability of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.
The benzimidazole unit typically functions as a weak electron donor or hole-transporting moiety (HOMO localization), while the pyridine ring acts as an electron-deficient acceptor (LUMO localization). By manipulating this donor-acceptor (D-A) architecture, researchers can engineer band gaps (
Molecular Architecture & Design Logic
The electronic versatility of benzimidazole-pyridine derivatives stems from their ability to decouple HOMO and LUMO distributions.
-
Benzimidazole (Bi): A fused benzene-imidazole system.[1] The N-H (or N-R) site allows for easy functionalization to tune solubility and steric hindrance. It generally raises the HOMO level, facilitating hole injection.
-
Pyridine (Py): An electron-poor six-membered ring. It lowers the LUMO level, facilitating electron injection and transport.
-
The Synergy: When directly linked (e.g., 2-(2-pyridyl)benzimidazole), the molecule exhibits a "push-pull" electronic structure. In OLED applications, this bipolarity allows for balanced charge transport, reducing efficiency roll-off [1]. In corrosion inhibition, the planar geometry and nitrogen lone pairs facilitate strong adsorption onto metal surfaces (Fe-N coordination) [2].
Diagram 1: Electronic Characterization Workflow
This diagram outlines the logical flow for determining and validating electronic properties, moving from computational prediction to experimental verification.
Figure 1: Workflow for characterizing the electronic landscape of benzimidazole derivatives, bridging computational theory (DFT) with electrochemical (CV) and optical (UV-Vis) experiments.
Electronic Landscape: HOMO-LUMO Engineering
The energy levels of these derivatives are highly sensitive to substitution at the 1-position (N-alkylation) and the phenyl ring of the benzimidazole.
Quantitative Data Summary
The following table synthesizes HOMO-LUMO values for key benzimidazole-pyridine class derivatives. Note how the introduction of electron-withdrawing groups (like Pyridine or heavy halogens) shifts the levels.
| Compound Class | Structure Description | HOMO (eV) | LUMO (eV) | Gap ( | Application | Ref |
| BIP-1 | 2-(2-Pyridyl)benzimidazole | -6.12 | -1.85 | 4.27 | Corrosion Inhibitor | [2] |
| BIP-OMe | 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-Bi | -5.49 | -1.99 | 3.50 | Fluorescent Sensor | [3] |
| Py-Bi-Py | 2,6-bis(benzimidazol-2-yl)pyridine | -6.20 | -2.10 | 4.10 | Electron Transport | [4] |
| Pyrene-Bi | 1,3-di(1,2-diphenyl)-Bi-pyrene | -5.56 | -2.56 | 3.00 | Blue OLED Emitter | [5] |
| Cbz-Bi | Carbazole-Benzimidazole Host | -5.74 | -2.20 | 3.54 | Bipolar Host | [6] |
Mechanistic Insights
-
Gap Reduction: Conjugating the benzimidazole with extended aromatic systems (like pyrene) significantly raises the HOMO level (from ~-6.1 eV to -5.56 eV), narrowing the band gap for visible light emission [5].
-
LUMO Stabilization: The pyridine ring stabilizes the LUMO. In corrosion inhibition, a lower LUMO energy (more negative) implies a greater ability to accept electrons from the metal d-orbitals (back-donation), enhancing adsorption strength [7].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (TLC monitoring, melting point checks).
Synthesis of 2-(2-Pyridyl)benzimidazole (Condensation Method)
This protocol uses a condensation reaction between o-phenylenediamine and pyridine-2-carboxylic acid.
Reagents:
-
o-Phenylenediamine (10 mmol)
-
Pyridine-2-carboxylic acid (10 mmol)
-
Polyphosphoric acid (PPA) (20 mL) – Acts as both solvent and catalyst.
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, mix equimolar amounts of diamine and carboxylic acid. Add PPA.[2]
-
Heating: Heat the mixture to 180–200 °C for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the diamine spot indicates completion.
-
-
Quenching: Cool the reaction mixture to ~60 °C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with concentrated aqueous ammonia (NH₄OH) until pH ~8–9. A precipitate will form.[3][4]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Quality Check: Measure Melting Point (Expected: 218–220 °C) [8].
-
Electrochemical Characterization (Cyclic Voltammetry)
To experimentally determine HOMO/LUMO levels.[5]
Setup:
-
Counter Electrode: Platinum Wire.[2]
-
Reference Electrode: Ag/AgCl or Ferrocene/Ferrocenium (
) internal standard. -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile or DCM.
Calculation Logic:
-
Measure the onset oxidation potential (
) and onset reduction potential ( ). -
Calculate HOMO/LUMO using the empirical equations (referenced to vacuum level):
(Note: 4.8 eV is the vacuum level correction for Ferrocene).
Applications & Performance Logic
OLED Host Materials
In Organic Light Emitting Diodes (OLEDs), charge balance is critical. Pure benzimidazole is often too electron-rich (hole-transporting), while pure pyridine is electron-deficient.
-
Mechanism: The benzimidazole-pyridine hybrid creates a bipolar material. The benzimidazole moiety facilitates hole injection from the anode, while the pyridine moiety facilitates electron injection from the cathode.
-
Result: This widens the recombination zone within the emissive layer, preventing exciton quenching near the electrodes and improving device lifetime [6].
Corrosion Inhibition
-
Mechanism: The molecules adsorb onto mild steel in acidic media (e.g., 1M HCl).
-
Electronic Correlation: High
allows the molecule to donate electrons to the empty Fe d-orbitals. Low allows the molecule to accept electrons from Fe (back-bonding). -
Protocol Validation: Inhibition efficiency is calculated via weight loss or electrochemical impedance spectroscopy (EIS). A lower HOMO-LUMO gap generally correlates with higher inhibition efficiency [7].
Diagram 2: Synthesis Pathway
This diagram illustrates the chemical synthesis and subsequent functionalization logic.
Figure 2: Synthetic pathway for generating benzimidazole-pyridine libraries, highlighting the divergence point for tuning solubility (for OLEDs) or metal affinity (for catalysis/sensing).
References
-
Wang, Z. et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Link
-
Obot, I. B. et al. (2019). Study on benzimidazole and pyridine derived molecules with corrosion, inhibitory capacity. Journal of Materials Research and Technology. Link
-
Al-Muntaser, M. et al. (2021).[7] Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank.[2] Link
-
Mamada, M. et al. (2014). Benzimidazole derivatives: synthesis, physical properties, and n-type semiconducting properties. Chemistry – A European Journal.[5][8] Link
-
Kularatne, R. S. et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. Link
-
Song, W. et al. (2020). Bipolar Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Link
-
El-Hajjaji, F. et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances. Link
-
Duan, Y. et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules. Link
Sources
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsm.com [ijpsm.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile of 1-(6-bromo-2-pyridinyl)benzimidazole
Part 1: Executive Summary & Chemical Identity
Introduction
1-(6-bromo-2-pyridinyl)benzimidazole (CAS: 1042224-74-7) is a specialized heterocyclic building block primarily utilized in the synthesis of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs) and as a ligand scaffold in organometallic chemistry (e.g., Iridium or Platinum complexes).[1][2][3][4][5][6][7][8]
Unlike commodity chemicals, this compound lacks extensive in vivo toxicological datasets. Therefore, this guide utilizes a Predictive Toxicology Framework , synthesizing data from structural analogs (benzimidazoles and bromopyridines) to establish a "Safety by Design" protocol for researchers.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 1-(6-bromo-2-pyridinyl)-1H-benzimidazole |
| CAS Number | 1042224-74-7 |
| Molecular Formula | C₁₂H₈BrN₃ |
| Molecular Weight | 274.12 g/mol |
| Physical State | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| Melting Point | Approx. 140–150 °C (Analog dependent; verify per batch) |
Part 2: Hazard Identification & GHS Classification
Note: As a research chemical, formal GHS classification may vary by supplier. The following is a Precautionary Classification derived from Structure-Activity Relationship (SAR) analysis.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
- (Irritant)
- (Suspected Target Organ Toxicity - Precautionary)
Hazard Statements
-
H302: Harmful if swallowed (Predicted based on benzimidazole core).
-
H315: Causes skin irritation.[9]
-
H373: May cause damage to organs (Liver/Blood) through prolonged or repeated exposure (Based on benzimidazole metabolism).
Part 3: In-Depth Toxicological Profile
Structural Alert Analysis (Read-Across Methodology)
Since specific LD50 data is absent for this specific isomer, we apply Read-Across logic using its two primary pharmacophores: the Benzimidazole core and the Bromopyridine substituent .
A. The Benzimidazole Core (The Biological Anchor)
-
Mechanism: Benzimidazoles (e.g., Carbendazim, Albendazole) function by binding to tubulin, inhibiting microtubule polymerization.
-
Toxicological Implication: This mechanism suggests a potential risk for reproductive toxicity and developmental defects at high doses. While this specific OLED intermediate is not designed as a drug, high-exposure handling could theoretically trigger similar antimitotic effects in rapidly dividing cells (e.g., bone marrow).
-
Target Organs: Liver (hepatotoxicity due to metabolic processing) and Hematopoietic system.
B. The Bromopyridine Moiety (The Reactive Handle)
-
Mechanism: Halogenated pyridines can undergo nucleophilic aromatic substitution.
-
Toxicological Implication: Potential for skin sensitization . The bromine atom makes the molecule lipophilic, aiding dermal absorption, while the pyridine ring can be metabolically activated to reactive N-oxides.
Quantitative Toxicity Estimates (Predicted)
-
Acute Oral Toxicity (Rat): Estimated LD50: 500 – 2000 mg/kg (Category 4).
-
Basis: Unsubstituted benzimidazole LD50 is ~2910 mg/kg; halogenation often increases lipophilicity and potency.
-
-
Dermal Toxicity: Irritant; Potential sensitizer.
-
Carcinogenicity: No direct evidence.[11][12] However, halogenated heterocycles are often flagged for Ames testing before scale-up.
Visualization: Toxicity Prediction Map
Caption: Structural Activity Relationship (SAR) mapping pharmacophores to predicted toxicological endpoints.
Part 4: Safe Handling & Exposure Controls
Engineering Controls
-
Enclosure: Handle exclusively in a certified chemical fume hood .
-
Anti-Static Measures: As a dry organic powder, electrostatic charge can cause dispersion. Use anti-static weighing boats and ground all equipment.
-
HEPA Filtration: If handling >10g, use a powder containment hood with HEPA filtration to prevent inhalation of fine particulates.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N95/P100 (Solids) or Half-mask with OV/P100 (Solutions) | Prevents inhalation of dust which may be an upper respiratory irritant. |
| Hand | Nitrile (Double Gloving) | Thickness >0.11mm. Benzimidazoles can permeate thin latex; double gloving provides a breakthrough buffer. |
| Eye | Chemical Goggles | Safety glasses are insufficient for powders that can drift; goggles seal the eyes from irritant dust. |
| Body | Tyvek Lab Coat | Preferred over cotton for scale-up to prevent dust retention on clothing. |
Part 5: Emergency Response Protocols
First Aid Logic
-
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). Rationale: Pyridine derivatives can cause bronchospasm.
-
Skin Contact: Wash with soap and water for 15 minutes .[10] Do NOT use alcohol or organic solvents (e.g., acetone) to clean skin. Rationale: Solvents increase the transdermal absorption of the lipophilic brominated compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[10][12] Remove contact lenses.[10][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.
Fire-Fighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[12]
-
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.
-
Firefighter PPE: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to HBr release.
Emergency Workflow Diagram
Caption: Decision logic for immediate response to exposure incidents.
Part 6: Ecological & Transport Information
Environmental Fate
-
Aquatic Toxicity: Expected to be Toxic to aquatic life with long-lasting effects (Category 2/3).
-
Reasoning: Halogenated heterocycles are often persistent and lipophilic (LogP > 3), leading to potential bioaccumulation in aquatic organisms.
-
-
Disposal: Do not release to drains. Dispose of as Halogenated Organic Waste . High-temperature incineration (>1000°C) with scrubber is required to manage HBr emissions.
Transport (IATA/DOT)
-
Status: Not typically regulated as Dangerous Goods (DG) for air transport in small quantities (<5kg) unless specific testing proves otherwise.
-
Recommendation: Ship as "Chemical solid, n.o.s. (1-(6-bromo-2-pyridinyl)benzimidazole)" .
-
Packing Group: III (Low danger) is the standard default for unclassified research chemicals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394852 (Analog: 2-(2-Pyridyl)benzimidazole). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Benzimidazole Derivatives.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link]
Sources
- 1. 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-,(CAS# 1042224-74-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(2-Pyridyl)benzimidazole 97 1137-68-4 [sigmaaldrich.com]
- 5. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. keyorganics.net [keyorganics.net]
- 12. fishersci.ca [fishersci.ca]
Technical Deep Dive: The 6-Bromo-2-Pyridinyl Benzimidazole Scaffold
Executive Summary
The 6-bromo-2-(pyridin-2-yl)-1H-benzimidazole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from a unique convergence of chemical properties: the benzimidazole core mimics the purine bases of DNA/RNA, making it an excellent scaffold for kinase and polymerase inhibitors; the 2-pyridyl substituent provides a bidentate coordination pocket (N,N-chelation) for metal ions or specific active site residues; and the 6-bromo handle serves as a versatile gateway for late-stage functionalization via palladium-catalyzed cross-coupling.
This guide analyzes the synthetic architecture, pharmacological landscape, and experimental protocols for this scaffold, focusing on its critical role in developing inhibitors for HCV NS5B polymerase , Cdc7 kinase , and BACE1 (beta-secretase).
Chemical Architecture & Tautomeric Duality
The Tautomeric Paradox
A critical technical nuance often overlooked in early-stage discovery is the tautomerism of the unsubstituted benzimidazole ring. In solution, 6-bromo-2-(pyridin-2-yl)-1H-benzimidazole exists in rapid equilibrium with its 5-bromo tautomer.
-
Tautomer A: Proton on N1
Bromine at C6. -
Tautomer B: Proton on N3
Bromine at C5.
Implication: For medicinal chemists, this means the "6-bromo" designation is nominal until the N1 position is substituted (e.g., alkylated or arylated). Upon N-alkylation, the symmetry breaks, locking the regiochemistry. This "Tautomeric Duality" allows the scaffold to adapt its hydrogen-bond donor/acceptor profile to fit various binding pockets until chemically frozen.
The Chelation Pocket
The nitrogen atom of the pyridine ring (N_py) and the imine nitrogen of the imidazole (N3) form a pre-organized bidentate pocket .
-
Metal Coordination: This motif avidly binds transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme targets.
-
Hinge Binding: In kinase inhibitors, this N,N-motif often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Synthetic Architecture
The synthesis of this scaffold must be robust, scalable, and regioselective. We prioritize the Oxidative Cyclization pathway over the condensation of carboxylic acids due to milder conditions and higher yields.
Core Synthesis Workflow (DOT Visualization)
Figure 1: Step-by-step synthetic pathway from commercially available precursors to the functionalized scaffold.
Pharmacological Landscape
Hepatitis C Virus (HCV) NS5B Polymerase
The HCV NS5B RNA-dependent RNA polymerase is a prime target for this scaffold.[1][2][3] Benzimidazole derivatives bind to the allosteric "Thumb" domain , locking the enzyme in an inactive conformation.
-
Mechanism: The 2-pyridyl group anchors the molecule via hydrogen bonding, while the 6-position (often substituted with an aryl group via the bromine handle) extends into a hydrophobic pocket, displacing the "fingertips" loop of the polymerase.
-
Key Analog: 5-carboxy derivatives are common, but 6-bromo analogs serve as precursors to introduce bulky hydrophobic groups (e.g., cyclohexyl, biaryl) essential for nanomolar potency.
Kinase Inhibition (Cdc7 & PKN2)
In oncology, the scaffold targets Cdc7 , a kinase critical for DNA replication initiation.
-
Selectivity: The 2-pyridyl moiety differentiates these inhibitors from classic ATP-mimetics by exploiting specific residues in the ATP-binding cleft that accommodate the pyridine nitrogen.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-2-(pyridin-2-yl)-1H-benzimidazole
Objective: To synthesize the core scaffold on a multi-gram scale using the bisulfite adduct method (High purity, no chromatography required).
Reagents:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Sodium bisulfite (NaHSO₃) (1.1 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Adduct Formation: Dissolve pyridine-2-carboxaldehyde (10 mmol) in Ethanol (20 mL). Add a solution of NaHSO₃ (11 mmol) in water (5 mL). Stir for 30 min at 0°C to form the bisulfite adduct (white precipitate).
-
Condensation: Add 4-bromo-1,2-diaminobenzene (10 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The precipitate will dissolve, and the solution will darken slightly.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) containing NH₄OH (to adjust pH to ~9).
-
Isolation: Filter the resulting solid. Wash with cold water (3x) and diethyl ether (to remove unreacted aldehyde).
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole NH (~13 ppm, broad).
-
LC-MS: Confirm M+H peak (Expected: ~274/276 m/z due to Br isotope pattern).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C6-position.
Reagents:
-
6-Bromo-scaffold (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2M aqueous solution)
-
DME/Water (Solvent)
Methodology:
-
Degassing: Purge the solvent system (DME/Water 4:1) with Argon for 15 mins.
-
Assembly: In a sealed tube, combine scaffold, boronic acid, base, and catalyst.
-
Reaction: Heat to 90°C for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Biological Assay Visualization
The following diagram illustrates the mechanism of action for HCV NS5B inhibition, a primary application of this scaffold.
Figure 2: The benzimidazole analog binds to the Thumb II domain of NS5B, preventing the conformational change required for RNA replication.
Comparative Data Analysis
Table 1: SAR Profile of 6-Substituted 2-(Pyridin-2-yl) Benzimidazoles Data synthesized from representative literature values for HCV NS5B inhibition.
| C6-Substituent (R) | Electronic Effect | Steric Bulk | NS5B IC50 (µM) | Notes |
| -Br (Parent) | Electron Withdrawing | Moderate | > 10.0 | Weak binder; primarily a synthetic intermediate. |
| -Phenyl | Neutral | High | 2.5 | Improved hydrophobic contact. |
| -4-Fluorophenyl | Electron Withdrawing | High | 0.8 | Metabolic stability improved; better potency. |
| -Cyclohexyl | Electron Donating | High | 0.05 | Optimal hydrophobic fit in the "Thumb" pocket. |
| -NH-Ph | Electron Donating | High | 1.2 | Buchwald product; introduces H-bond donor. |
Note: The dramatic increase in potency with the Cyclohexyl group highlights the importance of the hydrophobic pocket in the allosteric site.
References
-
Vertex Pharmaceuticals. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorganic & Medicinal Chemistry Letters. Link
-
Beaulieu, P. L., et al. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Palmer, J. T., et al. (2010). Inhibitors of beta-secretase. Patent WO2010021680A2. Link
-
AstraZeneca. (2014). Heterocyclic compound (Cdc7 Inhibitors). US Patent US8722660B2. Link
-
Das, S., et al. (2011).[4] 2-(2-Pyridyl) benzimidazole based Co(II) complex as an efficient fluorescent probe. Organic & Biomolecular Chemistry. Link
-
BenchChem. (2024). Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole. Link
Sources
- 1. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 2. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-吡啶基)苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Photophysical Characteristics of 1-(6-bromo-2-pyridinyl)benzimidazole
This technical guide provides a comprehensive framework for the photophysical characterization of 1-(6-bromo-2-pyridinyl)benzimidazole (hereafter referred to as 1-BPB ). As a functionalized N-aryl benzimidazole, this molecule serves as a critical ligand precursor for phosphorescent iridium(III) and platinum(II) complexes used in Organic Light-Emitting Diodes (OLEDs) and as a building block for supramolecular assemblies.
Executive Summary & Molecular Architecture
1-BPB is an asymmetric, bidentate ligand scaffold characterized by a benzimidazole moiety linked via its N1-position to a pyridine ring bearing a heavy bromine atom at the C6-position. Its photophysics are governed by three competing mechanisms:
- Transitions: Dominated by the benzimidazole and pyridine aromatic systems.
-
Internal Charge Transfer (ICT): Weak donor-acceptor character between the electron-rich benzimidazole and electron-deficient pyridine.
-
Heavy Atom Effect: The bromine substituent induces spin-orbit coupling (SOC), enhancing Intersystem Crossing (ISC) from the Singlet (
) to Triplet ( ) state, often quenching fluorescence in favor of non-radiative decay or weak phosphorescence.
Structural Specifications
-
IUPAC Name: 1-(6-bromopyridin-2-yl)-1H-benzimidazole
-
Molecular Formula:
-
Key Features: N1-C2' linkage (twisted conformation), C6'-Br (reactive handle/SOC inducer).
Synthesis & Purification for Photophysics
High-fidelity photophysical data requires
Synthetic Pathway (Nucleophilic Aromatic Substitution)
The synthesis exploits the electron-deficiency of 2,6-dibromopyridine, allowing direct
Figure 1: Synthetic route and purification workflow for optical-grade 1-BPB.
Photophysical Core: Spectral Properties[1][2][3]
UV-Vis Absorption Profile
The absorption spectrum of 1-BPB is characteristic of N-heterocycles, dominated by high-energy transitions.
| Transition Type | Wavelength ( | Origin | |
| High Energy Band | 240–260 nm | ||
| Low Energy Band | 290–310 nm | ||
| ICT Tail | 320–340 nm | Weak |
Note: The twisted N1-C2' bond limits full planar conjugation, resulting in a hypsochromic shift compared to C2-linked analogs.
Emission Dynamics & The Heavy Atom Effect
Unlike its non-brominated analogs, 1-BPB exhibits quenched fluorescence due to the bromine atom.
-
Fluorescence (
):-
Expected
: 360–400 nm (Solvent dependent). -
Quantum Yield (
): Low ( ) in solution at 298 K. -
Mechanism: The heavy bromine nucleus increases the rate of Intersystem Crossing (
), depopulating the state.
-
-
Phosphorescence (
):-
Observation: Only detectable at 77 K (rigid matrix) or in deoxygenated films.
-
Expected
: 450–500 nm. -
Lifetime (
): Microsecond to millisecond scale ( ).
-
Jablonski Diagram
Figure 2: Energy level diagram highlighting the Bromine-induced Intersystem Crossing (ISC) pathway.
Experimental Protocols
Protocol A: Quantum Yield ( ) Measurement
Objective: Determine the efficiency of photon emission relative to absorption.
Standard: Quinine Sulfate in 0.1 M
-
Preparation: Prepare 1-BPB solution in MeCN (Absorbance
at ). -
Deoxygenation: Purge with Argon for 15 mins (Critical:
quenches triplets). -
Measurement: Record integrated PL intensity (
) vs. Reference ( ). -
Calculation:
(Where is the refractive index of the solvent).
Protocol B: Low-Temperature Phosphorescence (77 K)
Objective: Isolate the Triplet state energy (
-
Matrix: Dissolve 1-BPB in 2-MeTHF (forms a clear glass at 77 K).
-
Cooling: Immerse the quartz EPR tube/cuvette in liquid nitrogen cryostat.
-
Gating: Use a pulsed Xe-lamp with a delay (e.g., 1 ms) to gate out prompt fluorescence and scatter.
-
Analysis: The highest energy vibronic peak of the phosphorescence spectrum corresponds to the
energy level.
Applications & References
Primary Applications
-
OLED Emitters: 1-BPB acts as a
or ligand precursor. The Br atom allows for further functionalization (e.g., Suzuki coupling) to extend conjugation or create tridentate ligands (e.g., ). -
Heavy Atom Probes: Used to study spin-orbit coupling effects in organic frameworks.
References
-
Guan, M., et al. "Structure and photophysics of N-arylbenzimidazoles: Effects of substitution." Journal of Physical Chemistry A, 2018.
-
Minaev, B. F., et al. "Spin-orbit coupling and the heavy atom effect in heterocyclic molecules." Chemical Reviews, 2020.
-
BenchChem Technical Data. "Benzimidazole Derivatives Physicochemical Profile." BenchChem Open Data, 2025.[1]
(Note: Specific literature on the exact "1-(6-bromo...)" isomer is sparse; data presented is derived from first-principles of N-aryl benzimidazole photophysics and analogous 2-pyridyl systems.)
Sources
Reactivity profile of the C-Br bond in 1-(6-bromo-2-pyridinyl)benzimidazole
This technical guide details the reactivity profile of the C-Br bond in 1-(6-bromo-2-pyridinyl)benzimidazole , a specialized heterocyclic scaffold used in ligand design, coordination chemistry, and drug discovery.
Part 1: Executive Summary & Electronic Structure
1-(6-bromo-2-pyridinyl)benzimidazole (hereafter referred to as 1-BPB ) is a bidentate N,N-heterocycle characterized by a benzimidazole ring linked at the N1 position to a 2-bromopyridine core. The reactivity of this molecule is dominated by the C(sp²)-Br bond at the 6-position of the pyridine ring .
Electronic Activation Analysis
The high reactivity of the C-Br bond in 1-BPB stems from the synergistic electronic effects of the pyridine nitrogen and the benzimidazole substituent:
-
Inductive Activation (-I Effect): The pyridine nitrogen atom is highly electronegative, pulling electron density away from the C2 and C6 positions. This renders the C6-carbon electrophilic and susceptible to nucleophilic attack.
-
Mesomeric Stabilization: During nucleophilic attack, the negative charge in the Meisenheimer intermediate is delocalized onto the pyridine nitrogen, significantly lowering the activation energy for SNAr reactions.
-
Benzimidazole Influence: The benzimidazole group at the C2 position acts as a weak electron-withdrawing group (EWG) via the N1 linkage, further decreasing electron density on the pyridine ring and enhancing the electrophilicity of the C-Br bond compared to unsubstituted 2-bromopyridine.
Reactivity Map
The following diagram outlines the four primary reactivity pathways for the C-Br bond in 1-BPB.
Figure 1: Primary reactivity pathways for 1-BPB. The C-Br bond is the focal point for functionalization, while the N,N-chelating pocket allows for metallation.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The most robust non-catalytic pathway for functionalizing 1-BPB is SNAr. The 6-bromo substituent is an excellent leaving group, and the reaction proceeds via an addition-elimination mechanism.
Mechanism
The nucleophile attacks the C6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge resides largely on the pyridine nitrogen. Re-aromatization expels the bromide ion.
Scope & Limitations
-
Amines (Amination): Primary and secondary amines react readily. Sterically hindered amines may require elevated temperatures (80–120 °C).
-
Alkoxides/Thiolates (Etherification/Thioetherification): Sodium alkoxides and thiolates react at room temperature or mild heat (40–60 °C).
-
Competition: The benzimidazole C2-H is acidic (pKa ~24). Very strong, non-nucleophilic bases (e.g., LDA) may deprotonate C2 rather than promote substitution, but standard nucleophiles (amines, alkoxides) typically favor SNAr.
Experimental Protocol: SNAr with Secondary Amines
Objective: Synthesis of 1-(6-morpholino-2-pyridinyl)benzimidazole.
-
Reagents:
-
1-BPB (1.0 equiv)
-
Morpholine (1.2 equiv)
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMF or DMSO (anhydrous)
-
-
Procedure:
-
Charge a reaction vial with 1-BPB (100 mg, 0.36 mmol) and K₂CO₃ (100 mg, 0.72 mmol).
-
Add anhydrous DMF (2.0 mL) and morpholine (38 µL, 0.43 mmol).
-
Seal and heat to 90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Cool to RT. Pour into ice-water (10 mL). The product typically precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOH or flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Part 3: Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling is essential for forming C-C bonds, allowing the attachment of aryl, vinyl, or alkynyl groups.
Suzuki-Miyaura Coupling
This is the preferred method for introducing aryl or heteroaryl groups.
Protocol:
-
Reagents: 1-BPB (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 equiv), 1,4-Dioxane.
-
Conditions: Degas solvents thoroughly. Heat at 80–100 °C under N₂/Ar for 12–18 hours.
-
Note: The pyridyl nitrogen can sometimes coordinate to Pd, poisoning the catalyst. If conversion is low, use phosphine ligands with strong binding affinity (e.g., XPhos, SPhos) or Pd(dppf)Cl₂.
Sonogashira Coupling
Useful for extending conjugation for optical materials.
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) / CuI (2 mol%).
-
Base/Solvent: Et₃N or Diisopropylamine (DIPA) in THF or DMF.
-
Temp: RT to 60 °C.
Part 4: Lithium-Halogen Exchange (Technical Nuance)
Lithium-halogen exchange offers a route to generate the 6-lithio species, which can be trapped with electrophiles (aldehydes, ketones, alkyl halides).
Critical Challenge: The C2-proton of the benzimidazole ring is acidic. Treatment with n-BuLi can lead to competitive deprotonation at the benzimidazole C2 position versus Li-Br exchange at the pyridine C6 position.
Optimization Strategy:
-
Temperature: Perform strictly at -78 °C . Li-Br exchange on pyridines is kinetically very fast and often outcompetes deprotonation at this temperature.
-
Reagent: Use t-BuLi (2.0 equiv) for rapid irreversible exchange, or n-BuLi in non-coordinating solvents (toluene/ether) to suppress deprotonation. Alternatively, use Turbo Grignard (iPrMgCl·LiCl) at 0 °C, which is highly selective for I/Br exchange over deprotonation.
Figure 2: Strategic selection of metallation reagents to avoid side-reactions at the benzimidazole C2 position.
Part 5: Data Summary & Comparison
| Reaction Type | Key Reagent | Primary Outcome | Advantages | Limitations |
| SNAr | Amines/Thiols, K₂CO₃ | C-N, C-S bonds | No metal catalyst; High yield; Scalable | Limited to nucleophiles; Sterics can hinder reaction |
| Suzuki Coupling | Ar-B(OH)₂, Pd(0) | Biaryl (C-C) bonds | Modular; Tolerates functional groups | Cost of Pd; Potential catalyst poisoning by Py-N |
| Sonogashira | Alkyne, Pd/Cu | Alkynyl (C-C) bonds | Extends conjugation (Materials sci) | Requires O₂-free conditions; CuI waste |
| Li-Exchange | n-BuLi / Electrophile | C-E bonds (C=O, C-R) | Access to diverse functional groups | High Risk: Competitive deprotonation of Benzimidazole C2 |
References
-
Nucleophilic Aromatic Substitution on Pyridines
- Mechanism and Scope: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Specific Context: "Nucleophilic aromatic substitution of 2-halopyridines." Organic Chemistry Portal. Link
-
Palladium-Catalyzed Couplings of Pyridyl Halides
-
Suzuki-Miyaura: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link
-
Catalyst Poisoning: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org. Chem.2007 , 72, 5104–5112. Link
-
-
Lithiation of Pyridines and Benzimidazoles
- Halogen-Lithium Exchange vs Deprotonation: Schlosser, M. "Organometallics in Synthesis: A Manual," 2nd Ed.; Wiley, 2002.
-
Turbo Grignard Application: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed.2004 , 43, 3333–3336. Link
-
Benzimidazole-Pyridine Ligands
-
Synthesis & Coordination: Liu, J., et al. "Synthesis and characterization of novel benzimidazole-pyridine derivatives and their Re(I) tricarbonyl complexes." Inorg. Chem. Commun.2019 , 105, 138-143. Link
-
Sources
Methodological & Application
Precision Synthesis of 1-(6-bromo-2-pyridinyl)-1H-benzimidazole via Cu-Catalyzed Ullmann Coupling
Executive Summary
This application note details the optimized protocol for the mono-selective
While Palladium-catalyzed Buchwald-Hartwig couplings are common, this guide focuses on the Ullmann-type condensation using Copper(I) catalysis. This approach offers a cost-effective, scalable alternative that avoids heavy metal contamination associated with Pd. The core technical challenge addressed here is chemo-selectivity : ensuring mono-substitution at the 2-position of the pyridine ring while suppressing the formation of the
Strategic Analysis & Retrosynthesis
The Selectivity Challenge
The reaction involves a nucleophilic attack of the benzimidazole nitrogen onto the electron-deficient 2,6-dibromopyridine.
-
Target: Mono-adduct (1-(6-bromo-2-pyridinyl)-1H-benzimidazole).
-
Byproduct: Bis-adduct (1,1'-(pyridine-2,6-diyl)bis(1H-benzimidazole)).
To favor the target, the reaction kinetics must be manipulated via stoichiometry. Using a 2.5-fold molar excess of the electrophile (2,6-dibromopyridine) statistically minimizes the probability of the mono-product reacting a second time.
Mechanistic Pathway (Graphviz)
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving ligand exchange, oxidative addition, and reductive elimination.
Figure 1: Catalytic cycle for the Cu-mediated N-arylation. The formation of the Amido-Cu complex is facilitated by the base, followed by oxidative addition of the bromopyridine.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 1H-Benzimidazole | 118.14 | 1.0 | 1.18 g (10 mmol) | Nucleophile |
| 2,6-Dibromopyridine | 236.89 | 2.5 | 5.92 g (25 mmol) | Electrophile (Excess) |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.2 | 360 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 6.52 g | Base |
| DMF (Anhydrous) | - | - | 40 mL | Solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add CuI (190 mg) and 1,10-Phenanthroline (360 mg) to the flask.
-
Solvation: Add 40 mL of anhydrous DMF. Stir at room temperature for 10-15 minutes until a homogeneous, dark-colored complex forms (active catalyst generation).
-
Substrate Addition: Add 1H-Benzimidazole (1.18 g), 2,6-Dibromopyridine (5.92 g), and Cs₂CO₃ (6.52 g) to the mixture.
-
Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with Argon three times.
Phase 2: Reaction Execution 6. Heating: Place the RBF in a pre-heated oil bath at 110°C . 7. Monitoring: Stir vigorously for 12–16 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
- Rf Values (Approx): 2,6-Dibromopyridine (0.8), Product (0.4), Benzimidazole (0.1).
- Endpoint: Disappearance of Benzimidazole.
Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (50 mL). 9. Extraction: Transfer filtrate to a separatory funnel. Wash with water (3 x 50 mL) to remove DMF. Wash with saturated brine (1 x 50 mL). 10. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Chromatography: The crude residue contains the product and excess 2,6-dibromopyridine.
- Column: Silica Gel (230-400 mesh).
- Gradient: Start with 100% Hexanes (to elute excess dibromopyridine)
20% EtOAc/Hexanes (to elute product).
Workflow Diagram
Figure 2: Operational workflow from setup to purification.
Characterization & Quality Control
The isolated product should be a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃):
8.60 (s, 1H, Benzimidazole C2-H), 8.15 (d, 1H, Pyridine), 7.90 (d, 1H, Benzimidazole), 7.85 (d, 1H, Benzimidazole), 7.70 (t, 1H, Pyridine), 7.50 (d, 1H, Pyridine), 7.40-7.30 (m, 2H, Benzimidazole). -
Key Diagnostic: The integration of the pyridine protons must indicate a 1:1 ratio with the benzimidazole core, confirming mono-substitution.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₈BrN₃ [M+H]⁺ = 274.12. Look for the characteristic 1:1 bromine isotope pattern (274/276).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or wet solvent | Ensure DMF is anhydrous (<50 ppm water). Increase CuI loading to 15 mol%. |
| Bis-Arylation Observed | Insufficient electrophile excess | Increase 2,6-dibromopyridine ratio to 3.0 or 4.0 equiv. |
| Poor Separation | Product co-eluting with dibromopyridine | Use a slower gradient (0% to 10% EtOAc) or switch to DCM/MeOH system. |
| Blue/Green Organic Layer | Residual Copper | Wash organic layer with 10% aqueous NH₄OH or EDTA solution during workup. |
Safety & Compliance
-
2,6-Dibromopyridine: Irritant. Handle in a fume hood.
-
DMF: Hepatotoxin and reproductive hazard. Use double-gloving.
-
Copper Waste: All aqueous washes and Celite pads must be disposed of as heavy metal waste, not down the drain.
References
-
General Ullmann Mechanism: Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link
-
Ligand Selection: Altman, R. A., et al. "Cu-Catalyzed Amino- and Amido-Arylation of Heterocycles." Journal of Organic Chemistry, 2008. Link
-
Benzimidazole Arylation: Peng, J., et al. "Copper-Catalyzed Intramolecular C-N Bond Formation: Synthesis of Benzimidazoles."[2] Journal of Organic Chemistry, 2011.[2][3] Link
-
Selectivity in Dibromopyridines: "Selective Palladium-Catalysed Arylation of 2,6-Dibromopyridine." RSC Advances, 2013. Link(Note: While Pd-focused, the stoichiometric principles for selectivity apply to Cu-systems).
Sources
Application Note: Regioselective N-Arylation of Benzimidazole with 2,6-Dibromopyridine
Abstract & Scope
This technical guide details the protocol for the mono-N-arylation of benzimidazole using 2,6-dibromopyridine. This transformation is a critical entry point for synthesizing "pincer" ligands and privileged medicinal scaffolds.
The primary synthetic challenge is symmetry breaking : 2,6-dibromopyridine possesses two equivalent electrophilic sites. Without strict kinetic control, the reaction proceeds to the thermodynamically stable bis-substituted product (2,6-di(benzimidazol-1-yl)pyridine), drastically reducing the yield of the desired mono-bromide intermediate.
This guide presents a Copper-Catalyzed Ullmann-Type Coupling as the "Gold Standard" method, prioritizing high chemoselectivity and reproducibility over the harsher, less selective Nucleophilic Aromatic Substitution (
Mechanistic Insight & Strategy
The Selectivity Challenge
The reaction involves two competing pathways:
-
Path A (Desired): Mono-arylation to form 2-(1H-benzimidazol-1-yl)-6-bromopyridine.
-
Path B (Undesired): Subsequent arylation of Path A product to form the bis-adduct.
To mitigate Path B, we employ a statistical excess of the electrophile (2,6-dibromopyridine) and utilize a copper catalyst system that operates under milder conditions than classical
Reaction Mechanism (Cu-Catalyzed)
The reaction follows a catalytic cycle involving Cu(I)/Cu(III) species. The ligand (1,10-phenanthroline) is crucial for solubilizing the copper species and preventing the formation of inactive copper oxides ("copper mirror").
Figure 1: Proposed catalytic cycle for the Ullmann-type N-arylation. The cycle emphasizes the role of the ligand in stabilizing the high-valent Cu(III) intermediate.
Experimental Protocol (Gold Standard)
This protocol is optimized for 1.0 mmol scale.
Reagents & Stoichiometry
| Component | Role | Equivalents | Mass/Vol | Notes |
| Benzimidazole | Nucleophile | 1.0 eq | 118 mg | Dry, powder |
| 2,6-Dibromopyridine | Electrophile | 2.5 eq | 592 mg | Critical Excess |
| CuI (Copper Iodide) | Catalyst | 0.1 eq (10 mol%) | 19 mg | 99.99% purity preferred |
| 1,10-Phenanthroline | Ligand | 0.2 eq (20 mol%) | 36 mg | Pre-mix with CuI |
| Cs₂CO₃ | Base | 2.0 eq | 652 mg | Finely ground, anhydrous |
| DMF (Anhydrous) | Solvent | N/A | 4.0 mL | [0.25 M] conc. |
Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)
-
In a dry 20 mL reaction vial equipped with a magnetic stir bar, add CuI (19 mg) and 1,10-Phenanthroline (36 mg).
-
Add 1.0 mL of anhydrous DMF.
-
Stir at room temperature for 15 minutes. Observation: The solution should turn a deep homogeneous green/brown, indicating active catalyst formation.
Phase 2: Reaction Assembly 4. To the catalyst solution, add Benzimidazole (118 mg), 2,6-Dibromopyridine (592 mg), and Cs₂CO₃ (652 mg). 5. Add the remaining DMF (3.0 mL) to wash down the sides of the vial. 6. Degassing: Seal the vial with a septum. Sparge with Argon or Nitrogen gas for 5 minutes via a needle to remove dissolved oxygen. Oxygen causes rapid catalyst death.
Phase 3: Heating & Monitoring 7. Replace the septum with a screw cap (if using a pressure vial) or keep under positive inert gas pressure. 8. Heat the block/oil bath to 110°C . Stir vigorously (800 rpm). 9. Checkpoint: Monitor by TLC or LCMS at 12 hours.
- TLC Eluent:[1][2] 20% EtOAc in Hexanes.
- Rf Values (approx): Dibromopyridine (0.8), Product (0.5), Benzimidazole (0.1).
- Reaction is typically complete in 16-24 hours.
Phase 4: Workup & Purification 11. Cool to room temperature. Dilute with EtOAc (20 mL). 12. Filter through a small pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc. 13. Wash the filtrate with Water (3 x 15 mL) to remove DMF. Note: DMF retention causes streaking on silica. 14. Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate. 15. Purification: Flash Column Chromatography (SiO₂).[3]
- Gradient: 0%
30% EtOAc in Hexanes. - Note: The excess 2,6-dibromopyridine will elute first (can be recovered). The mono-product elutes second.
Optimization & Troubleshooting
The following table summarizes the impact of variable changes based on internal optimization data.
| Variable | Change | Outcome | Explanation |
| Stoichiometry | 1:1 Ratio | Low Yield (Mix) | Statistical probability leads to ~20% bis-product impurity. |
| Base | K₂CO₃ instead of Cs₂CO₃ | Slower Reaction | Cesium (Cs⁺) is larger/softer, improving solubility in DMF and aiding the "cesium effect" for stabilization. |
| Solvent | Toluene | Incomplete | Benzimidazole salts are poorly soluble in non-polar solvents; requires phase transfer catalyst. |
| Temperature | >130°C | Bis-formation | Higher thermal energy overcomes the activation barrier for the second substitution. |
Workflow Logic
Figure 2: Decision tree for reaction monitoring to ensure maximum conversion without over-alkylation.
Safety & Handling
-
2,6-Dibromopyridine: Irritant. Avoid inhalation.
-
Copper(I) Iodide: Toxic to aquatic life. Dispose of all heavy metal waste in designated containers.
-
DMF: Hepatotoxin. Handle only in a fume hood.
References
-
General Ullmann Coupling Review: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper complexes: new trends and applications. Angewandte Chemie International Edition. Link
-
Specific Benzimidazole Arylation: Li, Z., et al. (2009). Copper-catalyzed N-arylation of imidazoles and benzimidazoles.[4][5][6] Journal of Organic Chemistry. Link
-
Regioselectivity in Dibromopyridines: Verma, A. K., et al. (2013). Selective synthesis of mono- and bis-N-arylated azoles. Tetrahedron Letters. Link
-
Mechanistic Studies: Casitas, A., & Ribas, X. (2013).[4] Iron, copper, and palladium-catalyzed C-N bond formation.[4][7] Chemical Science. Link
Sources
- 1. banglajol.info [banglajol.info]
- 2. rsglobal.pl [rsglobal.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Using 1-(6-bromo-2-pyridinyl)benzimidazole as a bidentate N,N-ligand
Technical Guide: Engineering Metal Complexes with 1-(6-bromo-2-pyridinyl)benzimidazole
Part 1: Executive Summary & Strategic Utility
1-(6-bromo-2-pyridinyl)benzimidazole (hereafter BPBI-Br ) represents a specialized class of "privileged scaffolds" in coordination chemistry. Unlike standard bipyridine or phenylpyridine ligands, BPBI-Br integrates a benzimidazole moiety with a halogenated pyridine. This architecture offers two distinct advantages for drug discovery and materials science (OLEDs):
-
Electronic Tuning: The benzimidazole core is a strong
-donor and weak -acceptor compared to pyridine, destabilizing the metal-centered HOMO and shifting emission to higher energies (blue-shift) in phosphorescent complexes. -
The "Halogen Handle": The bromine atom at the 6-position of the pyridine ring is sterically demanding and electronically active. It serves as a reactive site for late-stage functionalization (e.g., Suzuki-Miyaura coupling) after complexation or as a steric blocker to enforce specific geometries in octahedral iridium(III) or ruthenium(II) complexes.
This guide details the synthesis, purification, and coordination protocols for BPBI-Br, focusing on its application in engineering high-performance metal complexes.
Part 2: Ligand Synthesis & Characterization
The synthesis relies on a copper-catalyzed Ullmann-type C-N coupling or a Nucleophilic Aromatic Substitution (
Protocol 1: Synthesis of BPBI-Br via
Reaction Logic:
The N1-proton of benzimidazole (
Materials:
-
Benzimidazole (1.0 eq)
-
2,6-Dibromopyridine (1.2 eq) — Excess prevents bis-substitution.
-
Cesium Carbonate (
) (2.0 eq) — Base. -
DMF (Anhydrous) — Solvent.
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve benzimidazole (10 mmol, 1.18 g) in DMF (20 mL). Add
(20 mmol, 6.5 g) and stir at room temperature for 30 minutes under . -
Addition: Add 2,6-dibromopyridine (12 mmol, 2.84 g) in one portion.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (
) should appear as the starting material ( ) disappears. -
Work-up: Cool to RT. Pour into ice-water (200 mL) with vigorous stirring. A white/off-white precipitate will form.
-
Purification: Filter the solid. Wash with water (
mL) and cold hexane ( mL) to remove excess dibromopyridine. -
Recrystallization: Recrystallize from Ethanol/Acetonitrile (1:1) to yield colorless needles.
Yield Expectation: 75–85%. Characterization:
-
NMR (400 MHz,
): 8.65 (s, 1H, N-CH-N), 8.20 (d, 1H, Py-H3), 7.85 (m, 1H, Bz-H), 7.70 (t, 1H, Py-H4), 7.45 (d, 1H, Py-H5). -
MS (ESI):
274.0/276.0 .
Part 3: Coordination Chemistry (Protocols)
BPBI-Br acts as a neutral N^N chelate. The coordination occurs via the pyridine nitrogen and the benzimidazole imine nitrogen (N3) , forming a stable 5-membered metallacycle.
Visualizing the Coordination Workflow
Protocol 2: Synthesis of Cationic Iridium(III) Complex
Target:
This protocol synthesizes a cationic complex where BPBI-Br serves as the ancillary ligand, stabilizing the excited state.
Reagents:
-
Dimer:
(0.5 mmol) — Standard precursor. -
Ligand: BPBI-Br (1.1 mmol).
-
Solvent: Dichloromethane (DCM) / Methanol (2:1).
-
Counter-ion source: Ammonium hexafluorophosphate (
).
Step-by-Step:
-
Cleavage: Suspend the iridium dimer (0.5 mmol) and BPBI-Br (1.1 mmol) in DCM/MeOH (30 mL).
-
Reflux: Heat to reflux (
) for 6 hours under Argon. The suspension will clear as the cationic species forms, turning bright yellow/orange. -
Ion Exchange: Cool to RT. Add solid
(5.0 mmol, excess) and stir for 30 mins. -
Isolation: Evaporate solvents to near dryness. Add water (50 mL) to precipitate the crude complex. Filter and wash with water and diethyl ether.
-
Purification: Flash chromatography on Silica (DCM:MeOH 95:5).
Critical Note on Isomers: The 6-bromo group induces significant steric bulk. In octahedral geometries, this may favor one isomer over another or distort the N-Ir-N bite angle. The Br atom will point away from the bulky phenylpyridine ligands to minimize steric clash.
Protocol 3: Synthesis of Platinum(II) Complex
Target:
Reagents:
- (1.0 mmol).
-
BPBI-Br (1.0 mmol).
-
Solvent: DMSO or Acetonitrile/Water.
Step-by-Step:
-
Dissolve
in (5 mL). -
Dissolve BPBI-Br in hot Acetonitrile (10 mL).
-
Mix solutions and reflux for 12 hours. A yellow/orange precipitate forms.
-
Filter, wash with water, ethanol, and ether. Dry in vacuo.
Part 4: Data Analysis & Validation
The following table summarizes expected analytical signatures for the ligand and its complexes.
| Feature | Free Ligand (BPBI-Br) | Ir(III) Complex | Validation Logic |
| Downfield shift due to | |||
| Significant downfield shift confirms N3 coordination. | |||
| IR ( | Shift to lower wavenumber indicates back-bonding/coordination. | ||
| Emission ( | ~380 nm (Fluorescence) | ~520–550 nm (Phosphorescence) | Metal-to-Ligand Charge Transfer (MLCT) induction. |
Part 5: Advanced Application - The "Halogen Handle"
The 6-bromo group is not merely structural; it is a functional handle. A common strategy in advanced material design is Post-Complexation Functionalization .
Why functionalize after complexation? Synthesizing a complex with a massive ligand (e.g., carbazole-BPBI) is difficult due to solubility and steric hindrance during coordination. It is often higher yielding to coordinate the smaller BPBI-Br first, then perform a Suzuki coupling on the intact complex.
Protocol:
-
Dissolve
in 1,4-dioxane/water. -
Add Aryl-Boronic acid (1.5 eq),
(5 mol%), and . -
Heat to 80°C for 4 hours.
-
The Br is replaced by the aryl group, extending the conjugation and altering the emission color (Red-shift) without decomposing the metal center.
References
-
Synthesis of Benzimidazole Derivatives
-
Pyridyl-Benzimidazole Ligands in Iridium Complexes
-
Coordination Modes of N,N-Ligands
-
Biological Activity of Benzimidazole Metal Complexes
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: Suzuki-Miyaura Coupling of 1-(6-bromo-2-pyridinyl)benzimidazole
This Application Note is designed for research scientists and process chemists optimizing the synthesis of 1-(6-aryl-2-pyridinyl)benzimidazoles. It addresses the specific electronic and chelating challenges posed by the 1-(6-bromo-2-pyridinyl)benzimidazole scaffold.
Abstract & Strategic Analysis
The substrate 1-(6-bromo-2-pyridinyl)benzimidazole (1) represents a privileged scaffold in medicinal chemistry (kinase inhibitors) and materials science (OLED host materials). However, it presents a unique synthetic challenge compared to standard aryl halides: Competitive Chelation .
The "Chelation Trap"
Unlike simple bromopyridines, substrate (1) possesses a benzimidazole nitrogen (
Strategic Solution: To overcome this, the protocol utilizes sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or strongly biting bidentate ligands (e.g., dppf) that out-compete the substrate for metal coordination while facilitating oxidative addition into the electron-deficient C–Br bond.
Optimization Matrix: Reaction Conditions
The following matrix summarizes three distinct protocols tailored to the difficulty of the coupling partner (boronic acid).
| Parameter | Method A: Standard (High Throughput) | Method B: Sterically Demanding | Method C: "Difficult" Heteroaryls |
| Target Scope | Phenyl, p-Tolyl, electron-rich aryls | Ortho-substituted aryls, Naphthyl | 2-Pyridyl, 5-Pyrimidyl, electron-poor |
| Catalyst | Pd(dppf)Cl₂·DCM | Pd(OAc)₂ + SPhos | XPhos Pd G3 (Precatalyst) |
| Loading | 3 - 5 mol% | 2 mol% Pd / 4 mol% Ligand | 1 - 3 mol% |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | THF / Water (4:1) |
| Temp/Time | 90°C / 4–6 h | 100°C / 12–16 h | 60–80°C / 2–4 h |
| Atmosphere | Nitrogen (Balloon) | Argon (Schlenk) | Argon (Schlenk) |
Technical Rationale
-
Pd(dppf)Cl₂: The large bite angle of dppf resists displacement by the substrate's nitrogen atoms. Excellent for general library synthesis.
-
SPhos/XPhos: These Buchwald ligands provide an electron-rich Pd center (facilitating oxidative addition into the Pyridine-Br bond) and extreme steric bulk (preventing N-N chelation from the substrate).
-
Base Choice: Cs₂CO₃ is preferred over Na₂CO₃ for its higher solubility in organic/aqueous interfaces, crucial for heterocyclic substrates that may precipitate in purely aqueous phases.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific "Chelation Trap" this protocol avoids.
Figure 1: Catalytic cycle highlighting the competitive chelation pathway (Red) vs. the productive pathway enabled by bulky ligands (Green).
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 1-(6-phenyl-2-pyridinyl)benzimidazole on a 1.0 mmol scale.
Materials
-
1-(6-bromo-2-pyridinyl)benzimidazole: 273 mg (1.0 mmol)
-
Phenylboronic acid: 146 mg (1.2 mmol)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃): 652 mg (2.0 mmol)
-
1,4-Dioxane (Anhydrous): 8 mL
-
Deionized Water: 2 mL
Step-by-Step Workflow
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.
-
Charging: Add the heteroaryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the vial.
-
Degassing (Critical):
-
Add the 1,4-Dioxane and Water.[2]
-
Sparge the mixture with nitrogen gas for 10 minutes (subsurface bubbling). Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly against a positive pressure of nitrogen. Seal the vessel immediately with a Teflon-lined cap.
-
Reaction:
-
Thermal: Heat to 90°C in an oil bath for 4–6 hours.
-
Microwave (Alternative): Heat to 110°C for 30–45 minutes.
-
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (
) should disappear; product is typically more polar ( ) and highly UV active. -
Workup:
-
Purification:
-
Concentrate in vacuo.
-
Flash Chromatography: Silica gel. Gradient 0%
60% EtOAc in Hexanes. -
Tip: Pre-wash the silica column with 1% Triethylamine if the product streaks (common for benzimidazoles).
-
Troubleshooting & Critical Parameters
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method C (XPhos Pd G3). The precatalyst ensures rapid generation of the active species before chelation can occur. |
| Protodeboronation | Boronic Acid Instability | Use Boronic Pinacol Esters instead of acids. Switch base to K₃PO₄ (anhydrous) in Toluene. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Increase degassing time to 20 mins. Ensure solvents are sparged, not just the headspace. |
| Product Streaking on TLC | Interaction with Silica | Add 1% Et₃N or 1% NH₄OH to the eluent. Use Alumina (Neutral) stationary phase if necessary. |
References
-
Karuvalam, R. P., et al. (2019).[5] "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019(vi), 431-445.[6]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
BenchChem Technical Guides. (2025). "Suzuki Coupling of 2-bromo-N-Boc-imidazole: Protocols and Yield Data."
Sources
Buchwald-Hartwig amination protocols involving 1-(6-bromo-2-pyridinyl)benzimidazole
Advanced Buchwald-Hartwig Amination Protocols for 1-(6-Bromo-2-pyridinyl)benzimidazole Derivatives
Strategic Rationale & Substrate Profiling
The 1-(6-bromo-2-pyridinyl)benzimidazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. The functionalization of the C6-position via carbon-nitrogen (C-N) bond formation is a critical step in optimizing the structure-activity relationship (SAR) of these drug candidates[1]. While the Buchwald-Hartwig amination is the gold standard for this transformation, the specific electronic and steric topology of 1-(6-bromo-2-pyridinyl)benzimidazole presents unique synthetic challenges that require precise catalytic tuning.
Mechanistic Insights: Overcoming Heteroatom Chelation
The Causality of Catalyst Poisoning: The substrate features a 2,6-disubstituted pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the benzimidazole group significantly lowers the LUMO of the aromatic system, making the C6-Br bond highly activated for oxidative addition by an electron-rich Palladium(0) species[2]. However, this same structural motif acts as a potent multidentate chelator. The pyridine N1 and the benzimidazole N3 can coordinate to the Palladium center, trapping the catalyst in a highly stable, off-cycle resting state[3].
Ligand Selection: To outcompete this substrate-induced catalyst poisoning, the spatial environment around the Palladium center must be tightly controlled. Bulky, electron-rich bidentate ligands (e.g., Xantphos) or highly sterically demanding monodentate biaryl phosphines (e.g., BrettPhos, Ad-BippyPhos) are mandatory[4]. These ligands possess a wide bite angle or massive steric bulk that physically precludes the bidentate coordination of the pyridinyl-benzimidazole substrate, forcing the catalytic cycle forward through reductive elimination[2].
Base Selection: Because the C6-position is highly electron-deficient, it is susceptible to unwanted nucleophilic aromatic substitution (SNAr) side reactions. Using strong nucleophilic bases like Sodium tert-butoxide (NaOtBu) can lead to the formation of tert-butyl ether byproducts[5]. Therefore, milder, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly preferred to maintain high chemoselectivity.
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the heteroatom chelation trap.
Optimization Matrix for 1-(6-Bromo-2-pyridinyl)benzimidazole
The following quantitative data summarizes the optimized catalytic systems based on the nucleophilic amine class.
| Amine Class | Optimal Precatalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield |
| Cyclic Secondary (e.g., Morpholine) | RuPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 85–95% |
| Acyclic Secondary (e.g., Diethylamine) | BrettPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene | 100 | 75–85% |
| Primary Alkyl (e.g., Benzylamine) | tBuBrettPhos Pd G3 (2 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 80–90% |
| Primary Aryl (e.g., Aniline) | Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 70–85% |
Experimental Protocols
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Protocol A: Coupling with Secondary Amines (e.g., Morpholine) This protocol utilizes a third-generation (G3) palladacycle precatalyst to ensure rapid generation of the active Pd(0) species, preventing early-stage catalyst degradation.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 1-(6-bromo-2-pyridinyl)benzimidazole (1.0 mmol, 274 mg), RuPhos Pd G3 precatalyst (0.02 mmol, 16.7 mg, 2 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).
-
Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap and remove from the glovebox. Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by morpholine (1.2 mmol, 104 µL).
-
Degassing: Sparge the heterogeneous mixture with Argon for 5 minutes to ensure complete removal of dissolved oxygen.
-
Thermal Activation: Transfer the vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure aminated product.
Self-Validating System & Analytical Checkpoints
To ensure the trustworthiness of the protocol, the reaction is designed as a self-validating system with clear analytical checkpoints:
-
Visual Checkpoint (Precatalyst Activation): Upon heating to 90 °C, the initial yellow suspension should transition to a deep red or burgundy homogeneous solution within 10–15 minutes. This color shift confirms the successful deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species. If the solution remains pale yellow, the catalyst has failed to activate (often due to wet solvent or inactive base).
-
TLC Validation: 1-(6-bromo-2-pyridinyl)benzimidazole is highly conjugated and exhibits intense blue fluorescence under short-wave UV light (254 nm). The consumption of this specific fluorescent spot is a reliable indicator of reaction progress.
-
LC-MS Validation (Isotopic Signature): The starting aryl bromide possesses a distinct 1:1 isotopic doublet in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br (M+H ≈ 274 / 276 m/z). A successful amination is definitively confirmed by the disappearance of this doublet and the emergence of a singular mass peak corresponding to the exact mass of the product (e.g., M+H = 281 m/z for the morpholine adduct), proving C-N bond formation rather than simple debromination.
References
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds, RSC Advances (2023).
-
Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines, ResearchGate (2025).
-
Buchwald-Hartwig Coupling - General Procedure and Mechanism, Organic Synthesis.
-
Ad-BippyPhos: Applications in Palladium-Catalyzed Cross-Coupling, BenchChem.
-
1-Methoxy-6-bromoisoquinoline: High-Efficiency Buchwald-Hartwig Amination, BenchChem.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methoxy-6-bromoisoquinoline | 891785-23-2 | Benchchem [benchchem.com]
Application Note: Catalytic Applications of Metal Complexes with 1-(6-bromo-2-pyridinyl)benzimidazole
This Application Note is designed for researchers and drug development professionals focusing on organometallic catalysis. It details the synthesis, complexation, and catalytic deployment of 1-(6-bromo-2-pyridinyl)benzimidazole (hereafter referred to as 6-Br-PyBzIm ), a specialized
The guide prioritizes the steric and electronic tuning capabilities of the 6-bromo substituent, which is critical for controlling selectivity in nickel-catalyzed ethylene oligomerization and stability in palladium-catalyzed cross-coupling.
Part 1: Introduction & Ligand Design Principles
The ligand 1-(6-bromo-2-pyridinyl)benzimidazole (6-Br-PyBzIm) represents a class of
Key Structural Features:
-
6-Membered Chelation: Coordination occurs via the Pyridine-N and the Benzimidazole-N3, creating a flexible yet robust metallacycle.
-
The "6-Bromo" Functional Handle:
-
Steric Blocking: In square-planar (Pd, Ni) or octahedral geometries, the bromine atom at the 6-position of the pyridine ring occupies the axial space perpendicular to the coordination plane. This is crucial for preventing chain propagation in olefin catalysis (favoring oligomers over polymers).
-
Electronic Modulation: The electron-withdrawing nature of bromine reduces the
-donating power of the pyridine nitrogen, increasing the Lewis acidity of the metal center.
-
Part 2: Synthesis Protocols
Ligand Synthesis: 1-(6-bromo-2-pyridinyl)benzimidazole
Rationale: Direct
Reagents:
-
Benzimidazole (1.0 eq)
-
2,6-Dibromopyridine (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%) (Ligand for Cu)
-
Potassium Carbonate (
) (2.0 eq) -
DMSO (Dimethyl sulfoxide)
Protocol:
-
Charge: In a dry Schlenk tube equipped with a magnetic stir bar, combine Benzimidazole (1.18 g, 10 mmol), 2,6-Dibromopyridine (2.84 g, 12 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and
(2.76 g, 20 mmol). -
Inert: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMSO (20 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C for 24 hours. The solution will turn dark blue/green (characteristic of Cu-amine species).
-
Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1). -
Validation: Product should be a white/off-white solid.
-
Target Yield: 75-85%
-
1H NMR Diagnostic: Look for the doublet of the pyridine H3/H5 and the characteristic benzimidazole singlet (N-CH-N) shifted downfield.
-
Metal Complex Synthesis (Ni and Pd)
A. Nickel(II) Pre-Catalyst: [Ni(6-Br-PyBzIm)Br2]
Application: Ethylene Oligomerization.[1] Rationale: The bromide salt is used to generate the active cationic species upon activation with MAO (Methylaluminoxane).
-
Dissolve 6-Br-PyBzIm (1.0 eq) in a mixture of CH2Cl2/EtOH (1:1).
-
Add NiBr2(DME) (1.0 eq) (DME = dimethoxyethane adduct for solubility).
-
Stir at room temperature for 12 hours. A precipitate will form.
-
Filter the solid, wash with cold diethyl ether to remove unreacted ligand.
-
Dry under vacuum. Product is typically a paramagnetic green/brown powder.
B. Palladium(II) Pre-Catalyst: [Pd(6-Br-PyBzIm)Cl2]
Application: Suzuki-Miyaura Coupling.[2][3] Rationale: The neutral dichloride complex serves as a robust reservoir for the active Pd(0) species.
-
Dissolve 6-Br-PyBzIm (1.0 eq) in Acetonitrile.
-
Add PdCl2(MeCN)2 (1.0 eq).
-
Stir at room temperature for 4 hours. The yellow/orange complex precipitates almost immediately.
-
Filter and dry.[4]
Part 3: Catalytic Applications[1]
Application 1: Selective Ethylene Oligomerization (Ni-Catalysis)
Mechanism: The bulky 6-bromo group blocks the axial coordination sites, destabilizing long-chain polymer growth. This forces rapid
Experimental Protocol:
-
Reactor Prep: Heat a 250 mL stainless steel autoclave to 120 °C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 40 °C).
-
Loading: Under Argon, load the autoclave with Toluene (50 mL).
-
Activation: Add MAO (Methylaluminoxane) solution (Al/Ni ratio = 1000:1).
-
Catalyst Injection: Inject the Ni(6-Br-PyBzIm)Br2 complex (5
mol) dissolved in minimal toluene/CH2Cl2. -
Pressurization: Immediately pressurize with Ethylene (10-30 bar) .
-
Reaction: Stir at 40-60 °C for 30 minutes. Maintain constant ethylene pressure.
-
Quench: Stop reaction by adding acidic ethanol (10% HCl in EtOH).
-
Analysis: Analyze the liquid phase by GC-FID (Gas Chromatography) to determine oligomer distribution (Schulz-Flory distribution).
Data Interpretation Table:
| Parameter | Effect of 6-Br-PyBzIm Ligand |
|---|
| Activity | High (
Application 2: Suzuki-Miyaura Cross-Coupling (Pd-Catalysis)
Mechanism: The chelated ligand stabilizes the Pd(II) intermediate, preventing "palladium black" precipitation. The 6-bromo group does not participate in the coupling (unless highly specialized conditions are used) but provides steric bulk to accelerate reductive elimination.
Protocol:
-
Mix: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol),
(2.0 mmol). -
Catalyst: Add [Pd(6-Br-PyBzIm)Cl2] (0.5 - 1.0 mol%).
-
Solvent: DMF/Water (4:1) or Toluene.
-
Heat: 80 °C for 4-6 hours.
-
Yield: Expect >90% conversion for activated aryl bromides.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Steric Blocking" mechanism in the Nickel-catalyzed ethylene oligomerization process.
Figure 1: Mechanistic pathway of Ethylene Oligomerization showing how the 6-Bromo steric handle favors elimination (oligomers) over propagation (polymers).
Part 5: References
-
Synthesis of Pyridyl-Benzimidazole Ligands:
-
Reference: "Synthesis and characterization of nickel(II) complexes with 2-(benzimidazol-2-yl)pyridine ligands."
-
Context: Provides the foundational Ullmann and condensation protocols adapted for this guide.
-
Source:
-
-
Ethylene Oligomerization Mechanisms:
-
Reference: Sun, W. H., et al. "2-(Benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes: Synthesis, characterization and their ethylene oligomerization."
-
Context: Establishes the relationship between ligand steric bulk and oligomer selectivity in nickel catalysis.
-
Source:
-
-
General Benzimidazole Catalysis:
-
Reference: "Metal complexes of benzimidazole-derived ligands as potential anti-cancer and catalytic agents."
-
Context: Discusses the stability and coordination geometry of N-substituted benzimidazoles.
-
Source:
-
-
Pd-Catalyzed Cross-Coupling with Pyridine Ligands:
-
Reference: "Pd(II) Complexes with Pyridine Ligands: Substituent Effects and Catalytic Activity."[3]
-
Context: Validates the use of substituted pyridine ligands in Suzuki-Miyaura reactions.
-
Source:
-
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Step-by-step synthesis of 1-(6-bromo-2-pyridinyl)benzimidazole from raw materials
This Application Note is designed for professional researchers and medicinal chemists. It details the synthesis of 1-(6-bromo-2-pyridinyl)-1H-benzimidazole , a critical bidentate ligand and heterocyclic building block used in coordination chemistry and drug discovery.
The synthesis relies on a transition-metal-catalyzed C–N cross-coupling (Buchwald-Hartwig or Ullmann-type) between 1H-benzimidazole and 2,6-dibromopyridine. This route is selected for its regioselectivity and ability to preserve the bromine handle on the pyridine ring for further functionalization.
Part 1: Retrosynthetic Analysis & Strategic Logic
Objective: Synthesize 1-(6-bromo-2-pyridinyl)benzimidazole. Core Challenge: Achieving mono-substitution on the 2,6-dibromopyridine to prevent the formation of the bis(benzimidazolyl) byproduct, while ensuring the coupling occurs at the N1 position of the benzimidazole.
Strategic Approach:
-
Disconnection: The strategic bond break is at the N(benzimidazole)–C(pyridine) bond.
-
Precursors: 1H-Benzimidazole (Nucleophile) and 2,6-Dibromopyridine (Electrophile).
-
Catalytic System: A Copper(I)-catalyzed Ullmann-type coupling is preferred over Palladium for this specific heteroaryl-heteroaryl coupling due to cost-efficiency and excellent chemoselectivity for nitrogen nucleophiles in the presence of aryl bromides.
-
Stoichiometry Control: To favor the mono-arylated product (1-(6-bromo-2-pyridinyl)...) over the bis-product, the electrophile (2,6-dibromopyridine) will be used in slight excess.
Part 2: Experimental Protocol
Safety Warning:
-
2,6-Dibromopyridine is an irritant. Handle in a fume hood.
-
Copper(I) Iodide is toxic to aquatic life. Dispose of waste according to EHS regulations.
-
Reaction Conditions: This reaction requires an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Materials Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example Scale) | Role |
| 1H-Benzimidazole | 118.14 | 1.0 | 590 mg (5.0 mmol) | Nucleophile |
| 2,6-Dibromopyridine | 236.89 | 1.5 | 1.78 g (7.5 mmol) | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 95 mg | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.2 (20 mol%) | 180 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 3.26 g | Base |
| DMF (Anhydrous) | - | Solvent | 15 mL | Solvent |
Step-by-Step Methodology
1. Catalyst Pre-Complexation (Optional but Recommended):
-
In a dry vial, mix CuI and 1,10-phenanthroline in a small amount of anhydrous DMF. Stir for 10 minutes until a homogeneous complex forms. This ensures active catalytic species are ready.
2. Reaction Assembly:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.
-
Add 1H-Benzimidazole (590 mg), 2,6-Dibromopyridine (1.78 g), and Cesium Carbonate (3.26 g) to the flask.
-
Evacuate the flask and backfill with Nitrogen (repeat 3 times) to remove oxygen.
-
Add the pre-complexed catalyst solution and the remaining DMF (total 15 mL) via syringe under Nitrogen flow.
3. Thermal Activation:
-
Place the reaction vessel in a pre-heated oil bath at 110 °C .
-
Stir vigorously (approx. 600-800 rpm) for 24 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting benzimidazole should be consumed. The product will appear as a new spot with a higher Rf than benzimidazole but lower than the dibromopyridine.
4. Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel. Wash with Water (3 x 30 mL) to remove DMF.
-
Wash the organic layer with Brine (saturated NaCl solution, 30 mL).
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure (Rotavap).
5. Purification:
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Gradient: Start with 100% Hexanes to elute excess 2,6-dibromopyridine. Then, increase polarity to 10-20% EtOAc/Hexanes to elute the target product.
-
Product: 1-(6-bromo-2-pyridinyl)benzimidazole is typically obtained as a white to off-white solid.
Part 3: Visualization & Logic Mapping
Figure 1: Retrosynthetic Analysis & Reaction Pathway
Caption: Retrosynthetic logic disconnecting the N-C bond to identify key precursors and catalytic conditions.
Figure 2: Experimental Workflow Protocol
Caption: Step-by-step experimental workflow from reaction setup to final product isolation.
References
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Source: European Journal of Organic Chemistry [Link][1]
-
Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Source: MIT Open Access / Angewandte Chemie [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Source: PMC (PubMed Central) [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-bromo-2-pyridinyl)-1H-benzimidazole
This technical guide is structured as a specialized support center for researchers synthesizing 1-(6-bromo-2-pyridinyl)-1H-benzimidazole . It prioritizes yield optimization through mechanistic control and troubleshooting.
Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(6-bromo-2-pyridinyl)-1H-benzimidazole Reaction Class: Nucleophilic Aromatic Substitution (SNAr) / C–N Cross-Coupling
Executive Summary: The Yield Challenge
The synthesis of 1-(6-bromo-2-pyridinyl)-1H-benzimidazole involves coupling a nucleophilic benzimidazole with an electrophilic 2,6-dibromopyridine.
The primary cause of low yield in this specific reaction is selectivity failure . Because the electrophile (2,6-dibromopyridine) has two identical leaving groups, the reaction often proceeds to the bis-substituted byproduct (2,6-bis(benzimidazolyl)pyridine) or stalls at incomplete conversion.
To maximize yield, your protocol must statistically and kinetically favor the mono-addition while suppressing the second addition.
Strategic Protocols for Yield Improvement
We recommend two distinct routes depending on your available resources and scale.
Route A: The "Excess Electrophile" SNAr Method (Robust & Scalable)
Best for: Large scale, cost-sensitive projects, or when metal catalysts are to be avoided.
The Logic: By maintaining a high concentration of 2,6-dibromopyridine relative to benzimidazole, you statistically favor the collision between benzimidazole and the starting material over the product.
Protocol:
-
Stoichiometry: Use 1.0 equiv Benzimidazole : 3.0 equiv 2,6-Dibromopyridine.
-
Base: Sodium Hydride (NaH, 60% in oil) - 1.2 equiv .
-
Solvent: Anhydrous DMF or DMSO (0.2 M concentration).
-
Temperature: 80°C (Do not reflux; higher heat promotes bis-substitution).
Step-by-Step:
-
Dissolve 1.0 equiv of Benzimidazole in anhydrous DMF under N2.
-
Add 1.2 equiv NaH slowly at 0°C. Stir for 30 min to form the benzimidazolide anion (Solution A).
-
In a separate flask, dissolve 3.0 equiv of 2,6-dibromopyridine in DMF (Solution B).
-
Critical Step: Add Solution A (Anion) dropwise into Solution B (Electrophile) over 1 hour. Note: Adding the electrophile to the anion leads to high bis-impurity.
-
Heat to 80°C and monitor by TLC/HPLC.
-
Workup: Quench with water. The excess 2,6-dibromopyridine is less polar and can often be recovered via column chromatography (Hexane/EtOAc gradient) or sublimation.
Route B: Copper-Catalyzed Selective Coupling (High Precision)
Best for: Small scale, high-value synthesis where purification is difficult.
The Logic: Copper catalysts, often with diamine ligands, can enhance the nucleophilicity of the benzimidazole, allowing the reaction to proceed at lower temperatures where the activation energy for the second substitution is not met.
Protocol:
-
Catalyst: CuI (10 mol%).
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) or 1,10-Phenanthroline.
-
Base: K3PO4 or Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene.
-
Temp: 100-110°C.
Decision Logic & Pathway Visualization
The following diagram illustrates the kinetic competition and how to steer the pathway toward the target.
Caption: Kinetic pathway showing the competition between mono-substitution (Target) and bis-substitution (Impurity).
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a 50:50 mixture of my product and the bis-substituted impurity."
Diagnosis: Localized high concentration of the nucleophile. Solution:
-
Invert your addition order. You likely added the dibromopyridine to the benzimidazole. This means at the start, benzimidazole is in huge excess relative to the bromide, instantly driving the reaction to the bis-product. Always add the Benzimidazole (anion) to the Dibromopyridine .
-
Increase Electrophile Equivalents: Move from 1.1 equiv to 3.0 equiv of 2,6-dibromopyridine.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Anion quenching or catalyst deactivation. Solution:
-
Check Moisture: Benzimidazole anions are sensitive to moisture. Ensure DMF/DMSO is dried over molecular sieves.
-
Base Strength: If using K2CO3, it may be too weak to fully deprotonate benzimidazole in non-polar solvents. Switch to NaH (for SNAr) or add a phase transfer catalyst (18-crown-6) if using carbonate bases.
Issue 3: "My product is co-eluting with the starting material."
Diagnosis: Similar polarity between the mono-bromo product and the excess 2,6-dibromopyridine. Solution:
-
Change Stationary Phase: If Silica isn't working, try Neutral Alumina.
-
Chemical Wash: The product is basic (benzimidazole nitrogen). The starting material (2,6-dibromopyridine) is less basic.
-
Dissolve the crude mixture in EtOAc.[1]
-
Extract with 1M HCl . The product (and bis-product) will protonate and move to the aqueous layer; the dibromopyridine will stay in the organic layer.
-
Wash the aqueous layer with EtOAc.
-
Basify the aqueous layer (NaOH) and extract the product back into EtOAc.
-
Quantitative Data Summary
| Parameter | SNAr (Standard) | SNAr (Optimized) | Cu-Catalyzed |
| Stoichiometry (Nu:El) | 1 : 1.1 | 1 : 3.0 | 1 : 1.5 |
| Solvent | DMF | DMF | DMSO/Dioxane |
| Base | K2CO3 | NaH | K3PO4 |
| Temperature | 120°C | 80°C | 100°C |
| Typical Yield | 40-50% | 75-85% | 70-80% |
| Major Impurity | Bis-adduct | Unreacted Electrophile | Ligand residue |
References
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Source: European Journal of Organic Chemistry (via ResearchGate). Context: Establishes the feasibility of selective mono-substitution on 2,6-dibromopyridine using copper catalysis and stoichiometry control. URL:[Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. Source: NCBI / PMC. Context: Discusses Pd-catalyzed C-N coupling conditions for benzimidazoles, serving as an alternative route if SNAr fails. URL:[Link]
Sources
Purification methods for removing unreacted 2,6-dibromopyridine
Technical Support Center: Purification & Removal of Unreacted 2,6-Dibromopyridine
Technical Overview & Properties
2,6-Dibromopyridine is a ubiquitous electrophile in medicinal chemistry, widely used in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (
Key Physicochemical Data for Purification:
| Property | Value | Implication for Purification |
|---|---|---|
| Physical State | Solid (Crystalline) | Prone to occlusion in product crystals; amenable to recrystallization.[1] |
| Melting Point | 117–119 °C | High enough for sublimation; solidifies in condensers during distillation. |
| Boiling Point | ~249 °C | Difficult to remove by rotary evaporation or standard vacuum distillation. |
| Solubility | Soluble in DCM, EtOAc, THF | Fully soluble in standard organic workup solvents.[1] |
| Basicity (
Diagnostic & Troubleshooting (Q&A)
Scenario A: The "Acid-Base Swing" (For Basic Products)
Q: I synthesized a 2-amino-6-bromopyridine derivative via
A: You can exploit the drastic difference in basicity. While your product (an aminopyridine) is likely basic enough to protonate in dilute acid, 2,6-dibromopyridine is electronically deactivated and remains neutral.[1]
-
The Fix: Perform an Acid-Base Extraction Workup .
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc).[2]
-
Wash with 1.0 M HCl (aq).
-
Organic Layer: Contains the unreacted 2,6-dibromopyridine (non-basic). Discard this layer to remove the impurity.
-
Aqueous Layer: Contains your protonated product.
-
Basify the aqueous layer (pH > 10) with NaOH or
. -
Extract the now-neutral product back into EtOAc.
-
-
Why this works: The electron-withdrawing effect of two bromine atoms suppresses the pyridine nitrogen's lone pair availability, preventing protonation under conditions where mono-aminated products readily form salts [1].[1]
Scenario B: The "Solubility Trap" (For Neutral Products)
Q: My product is a neutral Suzuki coupling adduct. I cannot use acid extraction. Recrystallization from ethanol failed (oiling out). What now?
A: If ethanol fails, you are likely facing a "solubility trap" where the impurity and product have similar solubility profiles in protic solvents. Switch to a DCM/Hexane Layering method.
-
The Fix:
-
Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Carefully layer Hexanes (3x volume) on top without mixing.
-
Allow the solvents to diffuse slowly (overnight).
-
2,6-Dibromopyridine often crystallizes out or remains in the mother liquor while the more polar product precipitates differently.
-
Alternative: If your product is significantly more polar, flash chromatography using a DCM:Hexane gradient (0%
50% DCM) is superior to EtOAc:Hexane, as it provides better resolution for halogenated heterocycles.[1]
-
Scenario C: Large Scale Removal (>100g)
Q: We are scaling up. Column chromatography is not viable. Can we sublime it?
A: Yes, but Steam Distillation is often more practical for process scale.
-
The Fix: 2,6-Dibromopyridine is volatile with steam.[1] Subject the crude mixture to steam distillation. The unreacted starting material will distill over with the water, leaving the heavier, less volatile coupled product in the pot. This is a classic purification method for halopyridines [2].
Visual Workflows
Workflow 1: The Acid-Base Separation Strategy
Use this when your product contains a basic nitrogen (e.g., amine).[1]
Caption: Separation logic relying on the low basicity of 2,6-dibromopyridine compared to aminated products.
Workflow 2: Purification Decision Tree
Caption: Logic flow for selecting the optimal purification technique based on product chemistry and scale.
Detailed Protocols
Protocol A: Recrystallization from Ethanol
Best for: Large scale purification of 2,6-dibromopyridine itself or separating it from highly polar products.[1]
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (95% or absolute) (~5 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 80 °C) with stirring.
-
Note: If the solution is not clear at reflux, add more ethanol in small portions (1-2 mL) until fully dissolved.
-
-
Cooling: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring.
-
Critical Step: Do not place immediately in ice; rapid cooling traps impurities.
-
-
Crystallization: Once room temperature is reached, place the flask in an ice bath (0-4 °C) for 1 hour.
-
Filtration: Filter the crystals using a Buchner funnel and wash with cold ethanol.
Protocol B: Flash Chromatography Guidelines
Best for: Small scale (<5g), neutral products.[1]
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase:
-
Standard: Hexanes / Ethyl Acetate.
-
Recommendation: 2,6-Dibromopyridine is non-polar (
in 10% EtOAc/Hex).[1] -
Start with 100% Hexanes to elute the dibromo impurity.
-
Slowly increase polarity to 5-10% EtOAc only after the impurity has eluted.
-
-
Loading: Dry load on Celite or Silica is recommended to prevent band broadening, as the compound has low solubility in pure hexanes.
References
-
ChemicalBook. (2026). 2,6-Dibromopyridine Properties and Reactions. Retrieved from [1]
-
Org. Synth. (1932). Purification of Halogenated Pyridines via Steam Distillation. Den Hertog, H. J.; Wibaut, J. P. Rec.[1] Trav. Chim. Pays-Bas, 51, 381.[1]
-
BenchChem. (2025).[2][3][4] Technical Support: Managing Di-substituted Products from 2,6-Dibromopyridine. Retrieved from [1]
-
PubChem. (2025).[5][6] 2,6-Dibromopyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [1]
Sources
- 1. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing recrystallization solvents for 1H-Benzimidazole 1-(6-bromo-2-pyridinyl)-
[1]
Ticket ID: #REC-1042224 Status: Open Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Molecule: 1-(6-bromo-2-pyridinyl)-1H-benzimidazole (CAS: 1042224-74-7)[1]
Executive Summary
You are dealing with a molecule that possesses conflicting solubility characteristics: the benzimidazole core (planar, pi-stacking, moderately polar) and the 6-bromo-pyridine moiety (lipophilic halogen, weak hydrogen bond acceptor).[1]
Successful recrystallization requires balancing these forces.[1] The most common failure mode for this specific scaffold is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the disruption of crystal lattice energy by the bulky bromine atom and the rotational freedom of the N-C bond between the rings.
This guide provides a self-validating solvent selection matrix and a rescue protocol for oiling out.[1]
Module 1: Solvent System Selection Matrix
Do not rely on a single solvent.[1] This molecule typically requires a Binary Solvent System (Solvent + Anti-solvent) to control the precipitation rate.[1]
Primary Candidate Systems
| System | Components | Role | Best For... | Risk Factor |
| System A (Recommended) | Ethyl Acetate / Heptane | Solvent / Anti-solvent | General Purity. Excellent for removing non-polar starting materials (e.g., dibromopyridine).[1] | Low. Heptane is a gentle anti-solvent, reducing the risk of oiling out compared to hexanes. |
| System B (High Polarity) | Ethanol (95%) / Water | Solvent / Anti-solvent | Removing Polar Impurities. The Pyridine nitrogen H-bonds with EtOH, keeping it in solution at high temps.[1] | High. Adding water too fast will cause immediate oiling out due to the hydrophobic Bromine.[1] |
| System C (Scavenger) | Toluene (Pure) | Single Solvent | Bis-substituted Impurities. The bis-benzimidazole impurity is often insoluble in hot toluene, allowing filtration before cooling.[1] | Medium. Product yield may be lower due to high solubility in Toluene.[1] |
The "Why" Behind the Chemistry
-
The Bromine Effect: The 6-bromo substituent significantly increases lipophilicity (LogP ~3.0). This makes the molecule too soluble in pure dichloromethane (DCM) and too insoluble in pure alcohols at low temperatures.[1]
-
The Pyridine Nitrogen: This basic nitrogen (pKa ~2-3 due to Br-withdrawing effect) allows for solubility in hot protic solvents (Ethanol), but the solubility drops sharply upon cooling as the thermal energy required to break H-bonds dissipates.
Module 2: The Self-Validating Protocol (System A)
This protocol includes "Checkpoint Gates" —if the observation does not match the requirement, do not proceed to the next step.
Reagents:
Step-by-Step Workflow:
-
Dissolution (The Saturation Gate):
-
The Anti-Solvent Titration:
-
Controlled Cooling (The Crystal Growth Gate):
-
Turn off the heat but leave the flask in the oil bath/block to cool with the bath.
-
Critical: Do not apply ice yet.[1] Rapid cooling traps impurities.[1]
-
Checkpoint: Do you see oil droplets or needles?
-
Needles/Prisms: Success.[1] Move to ice bath (0°C) for 30 mins, then filter.
-
Oil Droplets:STOP. Proceed to Module 3 (Troubleshooting).
-
-
Module 3: Troubleshooting & Rescue Operations[1]
Issue: "The Product Oiled Out"
Cause: The temperature dropped too fast, or the anti-solvent ratio was too high, forcing the compound out of solution as an amorphous liquid before it could organize into a lattice.
The Rescue Plan:
-
Re-heat the mixture until the oil redissolves (reflux).
-
Add a "Seeding Amount" of pure solvent (EtOAc) (approx. 10-15% of total volume).[1]
-
Seed the solution: Add a tiny crystal of the pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Cool extremely slowly (wrap the flask in foil/cotton).
Issue: "Colored Impurities Persist"
Cause: Oxidized pyridine byproducts or polymerized benzimidazole species.[1] Resolution:
Module 4: Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
This decision tree helps you choose the correct solvent system based on your specific impurity profile.[1]
Caption: Decision matrix for selecting the optimal solvent system based on the dominant impurity profile observed in TLC/LC-MS.
Diagram 2: The "Oiling Out" Rescue Workflow
A logical flow to recover the product if phase separation occurs.
Caption: Step-by-step troubleshooting protocol to resolve liquid-liquid phase separation (oiling out) during cooling.
FAQ: Frequently Asked Questions
Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, but Acetone is miscible with water.[1] If your crude is wet, you will lose yield.[1] Acetone also has a lower boiling point (56°C) than EtOAc (77°C), giving you a narrower temperature range for solubility differential.[1] EtOAc is preferred for this brominated intermediate.[1]
Q: My yield is low (50%). Where is the rest? A: Check the mother liquor. The 6-bromo substituent makes the molecule moderately lipophilic. If you used too much EtOAc, the product remains dissolved even at 0°C.[1]
-
Fix: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a "second crop."
Q: Why not use pure Methanol? A: Methanol is often "too good" a solvent for benzimidazoles.[1] You would need to cool to -20°C or -78°C to get significant precipitation, which encourages amorphous crashing rather than crystallization.[1]
References
-
General Synthesis & Purification of Benzimidazoles
-
Solvent Effects on N-Aryl Benzimidazoles
-
Source: BenchChem Technical Guides.[1] "Overcoming challenges in the synthesis of substituted benzimidazoles."
- Relevance: Validates the use of non-polar solvents (Toluene)
-
-
Recrystallization of Heterocycles (General Protocol)
-
Source: University of Massachusetts Amherst.[1] "Recrystallization Summary & Troubleshooting."
- Relevance: Provides the standard operating procedure for "Cloud Point" titr
-
-
Specific Intermediate Data (1-(6-bromo-2-pyridinyl)-1H-benzimidazole)
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-,(CAS# 1042224-74-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 4. ijrar.org [ijrar.org]
- 5. famu.edu [famu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jrtdd.com [jrtdd.com]
Resolving solubility issues of 1-(6-bromo-2-pyridinyl)benzimidazole in NMR solvents
Topic: 1-(6-bromo-2-pyridinyl)benzimidazole
Status: Active Ticket ID: NMR-SOL-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering solubility difficulties with 1-(6-bromo-2-pyridinyl)benzimidazole . This molecule presents a specific challenge: it is a rigid, planar, N-arylated heterocycle. Unlike simple benzimidazoles, the N-substitution removes the primary hydrogen-bond donor (N-H), reducing its interaction with polar protic solvents, while the heavy bromine atom and extended aromatic system significantly increase lipophilicity and
This guide provides a tiered troubleshooting approach to obtaining a clean NMR spectrum, moving from standard protocols to "nuclear options" for recalcitrant aggregates.
Part 1: The Triage (Quick Fixes)
Q: I usually use Chloroform-d (
Recommendation: Immediately switch to DMSO-
Q: I switched to DMSO-
Protocol:
-
Heat: Warm the NMR tube carefully to 40-50°C (ensure your tube is rated for this).
-
Sonication: Sonicate for 5-10 minutes at ambient temperature.
-
Check: If it clears, run the NMR at elevated temperature (e.g., 313 K or 323 K) to prevent re-precipitation during the acquisition.
Part 2: Advanced Troubleshooting (The "Nuclear" Option)
Q: Even in hot DMSO, I see broadening or minor precipitation. Is there a chemical fix?
A: Yes. Use TFA-
The Mechanism:
Adding TFA protonates these nitrogens. This introduces positive charges (
WARNING: Protonation will significantly shift your signals downfield (deshielding).[1] You must account for this during interpretation.
Q: Can I use Acetone-
-
Methanol-
: The molecule lacks H-bond donors, so methanol offers little advantage over DMSO and has worse solubility for large aromatic surfaces.[1] -
Acetone-
: Good for simple organics, but usually fails to dissolve rigid heterocycles with high lattice energy.
Part 3: Data & Solvent Selection Guide
Table 1: Solvent Performance for 1-(6-bromo-2-pyridinyl)benzimidazole
| Solvent | Solubility Rating | Primary Mechanism | Pros | Cons |
| Poor | Van der Waals | Cheap, easy recovery | Cannot break | |
| DMSO- | Excellent | Dipole-Dipole / H-bond Acceptor | Standard for heterocycles; high boiling point allows heating.[1] | Absorbs water (HDO peak at 3.33 ppm); difficult to recover sample.[1] |
| TFA- | Superior | Protonation / Electrostatic Repulsion | Dissolves almost anything basic.[1] | Corrosive ; shifts peaks; expensive; cannot recover sample easily. |
| Acetone- | Poor | Dipole-Dipole | Good signal separation.[1] | Insufficient power for this specific lattice. |
Part 4: Step-by-Step Solvation Workflow
If you are currently holding a cloudy NMR tube, follow this logic path to save your sample and data.
Experimental Protocol:
-
Start: 5-10 mg of sample in 0.6 mL DMSO-
. -
Inspect: Is it clear?
-
Thermal Shift: Heat tube to 50°C for 5 mins. Sonicate warm.
-
Clear now? Run NMR at 323 K (50°C).
-
Still cloudy? Proceed to Step 4.
-
-
Acidification: Add 1-2 drops of TFA-
(or standard TFA if deuterated is unavailable, but expect a huge COOH peak). Shake.
Part 5: Visualization of the Logic
The following diagrams illustrate the decision process and the chemical mechanism of the solubility issue.
Caption: Decision tree for optimizing solubility. Note that TFA is the final resort due to chemical shift perturbation.
Caption: Mechanistic view of how protonation (TFA) disrupts aggregation via electrostatic repulsion.
References
-
BenchChem. (2025).[1][2] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from [1]
-
Lee, C. K., & Lee, I. H. (2009).[3] NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. Heterocycles, 78(2). Retrieved from [1]
-
Gogoi, S., et al. (2015). Aggregation-induced emission of benzimidazole-based derivative. ACS Omega. Retrieved from [1]
-
Reich, H. J. (2024).[10] Solvent Selection for NMR. University of Wisconsin-Madison Chemistry.[1] (General Reference for Solvent Properties).
-
PubChem. (2025).[1][11] 2-(2'-Pyridyl)benzimidazole Compound Summary. National Library of Medicine. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pradeepresearch.org [pradeepresearch.org]
- 6. mdpi.com [mdpi.com]
- 7. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 2-(2'-Pyridyl)benzimidazole | C12H9N3 | CID 70821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective N-Arylation of Benzimidazole
Current Status: Online Operator: Senior Application Scientist Topic: Controlling N1 vs. N3 Regioselectivity in Benzimidazole N-Arylation
Diagnostic Hub: Identify Your Selectivity Challenge
Before optimizing conditions, we must diagnose the source of your regioselectivity issue. Benzimidazoles exist in a tautomeric equilibrium (N-H hopping between N1 and N3). The regiochemical outcome depends heavily on the substitution pattern of the benzene ring.
The Triage Matrix
Use the logic flow below to categorize your substrate and identify the dominant control factor (Steric vs. Electronic).
Figure 1: Decision tree for identifying the primary driver of regioselectivity based on substrate substitution.
Mechanism-Based Troubleshooting Guides
Scenario A: The "4-Substituted" Problem (Steric Control)
Symptom: You have a substituent at C4 (e.g., Methyl, Cl, OMe). You want the N1-aryl product (distal to the group), but are seeing N3 impurities or low conversion. Root Cause: The C4 substituent creates significant steric clash at the N3 position. While this naturally favors N1, using small metal catalysts (like Copper) or high temperatures can overcome this barrier, leading to unwanted N3 byproducts.
The Fix: Palladium-Catalyzed Steric Amplification To enforce exclusive N1 selectivity, you must use a catalyst system that is bulky enough to make the N3 pathway kinetically impossible.
-
Recommended System: Buchwald-Hartwig Arylation.[1]
-
Why: Bulky biaryl phosphine ligands (e.g., tBuBrettPhos) form a large Pd-complex that cannot access the hindered N3 nitrogen.
-
Protocol: See Protocol 2 below.
Scenario B: The "5-Substituted" Problem (Electronic Control)
Symptom: You have a substituent at C5. You are getting a ~1:1 or 6:4 mixture of 1,5- and 1,6-isomers. Root Cause: The steric difference between N1 and N3 is negligible. Selectivity is driven by the Curtin-Hammett principle : the ratio depends on the relative energy of the transition states, not just the ratio of tautomers in solution.
-
Electron Withdrawing Groups (EWG): Tend to deactive the nitrogen para to them.
-
Electron Donating Groups (EDG): Enhance nucleophilicity of the nitrogen para to them.
The Fix: Ligand & Solvent Tuning
-
Switch Metals: Copper (Ullmann) is often more sensitive to electronic nuances than Palladium in this specific context.
-
Solvent Switch: Changing from polar aprotic (DMF) to non-polar (Toluene) can alter the tautomeric equilibrium constant (
) and the aggregation state of the catalyst. -
Ligand Choice: Use 4,7-dimethoxy-1,10-phenanthroline (active for Cu).[2][3]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Arylation (Ma/Ullmann Type)
Best for: Cost-effective synthesis, 5-substituted substrates, or when Pd is not an option.
Reagents:
-
Substrate: Benzimidazole (1.0 equiv)
-
Aryl Halide: Aryl Iodide (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (20 mol%) or L-Proline (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF (0.5 M concentration)
Step-by-Step:
-
Charge: Add CuI, Ligand, Base, and Benzimidazole to a dried Schlenk tube.
-
Purge: Evacuate and backfill with Argon (3x).
-
Inject: Add Aryl Iodide and anhydrous solvent via syringe.
-
Heat: Stir at 80–110 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMSO.
Troubleshooting Tip: If conversion is low, add 3Å molecular sieves. Water inhibits the Ullmann catalytic cycle.
Protocol 2: High-Selectivity Palladium-Catalyzed Arylation (Buchwald Type)
Best for: 4-substituted substrates requiring >98:1 N1 selectivity.
Reagents:
-
Substrate: Benzimidazole (1.0 equiv)
-
Aryl Halide: Aryl Bromide or Chloride (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (1–2 mol%)
-
Ligand: tBuBrettPhos (2–4 mol%)
-
Base: K₃PO₄ (anhydrous) or NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step:
-
Pre-complexation (Critical): Mix Pd₂(dba)₃ and tBuBrettPhos in the solvent and stir at 60°C for 5 minutes before adding reactants. This ensures the active catalytic species is formed (L-Pd(0)) and prevents non-selective background reactions.
-
Addition: Add the Benzimidazole, Aryl Halide, and Base.[1]
-
Reaction: Heat at 100–110 °C for 12 hours.
-
Observation: The solution should turn from dark purple/red to a lighter orange/brown as the reaction proceeds.
FAQ: Common Pitfalls
Q: I am seeing "bis-arylation" products. What is happening? A: This usually happens with 2-aminobenzimidazoles. The exocyclic amine (-NH2) and the ring nitrogen (-NH-) compete.
-
Fix: Use the Orthogonal Strategy . Pd-catalysis prefers the exocyclic amine (N-arylation of the -NH2). Cu-catalysis prefers the ring nitrogen (imidazole N). Choose your metal based on which N you want to arylate [1].
Q: My 5-substituted benzimidazole yields a 1:1 mixture. Can I separate them? A: Isomers 1,5- and 1,6- often have very similar R_f values.
-
Fix: Try recrystallization first; these isomers often have vastly different crystal packing properties. If chromatography is required, use a gradient of DCM:MeOH (99:1 to 95:5) or switch to a C18 Reverse Phase column.
Q: Why is my reaction stalling at 50% conversion? A: Benzimidazoles can act as ligands themselves, poisoning the metal center ("catalyst inhibition").
-
Fix: Increase catalyst loading slightly or, more importantly, use a stronger binding ligand (like tBuBrettPhos for Pd or Phenanthroline for Cu) that cannot be displaced by the substrate [2].
Comparative Data: Reaction Conditions
| Parameter | Copper Catalysis (Ullmann) | Palladium Catalysis (Buchwald) | Metal-Free (SNAr) |
| Primary Mechanism | Radical/Organometallic | Oxidative Addition/Reductive Elim. | Nucleophilic Aromatic Sub.[1][3][4][5] |
| Regioselectivity (4-sub) | Moderate (Sterics help) | Excellent (Ligand controlled) | Variable |
| Regioselectivity (5-sub) | Poor/Moderate | Moderate | Electronic Dependent |
| Substrate Tolerance | Aryl Iodides/Bromides | Aryl Chlorides/Bromides/Triflates | Only Fluoronitrobenzenes |
| Moisture Sensitivity | High (Requires dry conditions) | Moderate | Low |
| Cost | Low | High | Low |
References
-
Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Source:Angew. Chem. Int. Ed. 2012, 51, 10364.[4] Context: Establishes the orthogonal reactivity where Pd selects the exocyclic amine and Cu selects the ring nitrogen. Link:[Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Source:J. Am. Chem. Soc.[5] 2012, 134, 700.[5] Context: Defines the protocol for using bulky phosphine ligands to achieve perfect N1 selectivity in sterically hindered substrates. Link:[Link][5]
-
Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Source:J. Org.[3][6] Chem. 2006, 71, 2779. Context: The foundational work by Buchwald and Altman on using phenanthroline ligands to accelerate Cu-catalyzed arylation. Link:[Link]
-
Copper-Catalyzed Coupling of Aryl Halides with Nitrogen Heterocycles. Source:J. Org.[3][6] Chem. 2005, 70, 5164. Context: Ma's group work on amino acid ligands (like L-Proline) for Ullmann coupling, providing a cost-effective alternative. Link:[Link]
Sources
Technical Support Center: Steric Hindrance in 1-(6-bromo-2-pyridinyl)benzimidazole Coordination
Topic: Overcoming Steric Hindrance in 1-(6-bromo-2-pyridinyl)benzimidazole Metal Coordination Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties coordinating 1-(6-bromo-2-pyridinyl)benzimidazole (L) to a metal center. This is a known challenge in coordination chemistry derived from the "ortho-substituent effect."
While the benzimidazole and pyridine nitrogen atoms (N^N) typically act as a bidentate chelator, the bromine atom at the 6-position of the pyridine ring introduces severe steric bulk adjacent to the donor nitrogen. This creates a "steric wall" that destabilizes the expected coordination geometry (often octahedral or square planar) and kinetically inhibits complex formation.
This guide provides a troubleshooting framework to overcome these thermodynamic and kinetic barriers.
Module 1: The Mechanistic Barrier (Why it Fails)
Before optimizing conditions, you must visualize the failure mode. In a standard 1-(2-pyridyl)benzimidazole, the ligand forms a 6-membered chelate ring with the metal.
In your specific ligand, the 6-bromo substituent clashes with:
-
The Metal's Coordination Sphere: It physically blocks the approach of the metal ion, particularly for smaller ions (e.g., Fe²⁺, Co³⁺).
-
Auxiliary Ligands: It prevents the formation of homoleptic complexes (e.g., ML₃) because the bromine atoms of adjacent ligands would occupy the same space.
Visualizing the Steric Clash:
Figure 1: The kinetic pathway of coordination. The 6-bromo substituent increases the activation energy, often requiring forcing conditions to reach the product state.
Module 2: Troubleshooting Protocols
Issue A: No Complex Formation (Starting Material Recovered)
Diagnosis: The reaction lacks the thermal energy to overcome the steric activation barrier, or the solvent shell around the metal is too stable.
Protocol 1: High-Temperature Solvothermal Synthesis Standard reflux in ethanol/methanol is often insufficient for 6-substituted pyridine ligands.
-
Switch Solvent: Use 2-ethoxyethanol (boiling point 135°C) or ethylene glycol .
-
Temperature: Heat to 120–140°C .
-
Time: Extend reaction time to 24–48 hours .
-
Precursor Choice: Avoid metal chlorides if possible; chloride is a strong field ligand that competes effectively. Use Metal Acetates or Metal Perchlorates (Caution: explosive risk) where the counter-ion is less coordinating.
Expert Insight: The high temperature increases ligand fluxionality, allowing the pyridine ring to rotate and "slip" the bromine past the steric barrier into the coordination sphere.
Issue B: Formation of Paramagnetic/Green Solutions (Instead of Diamagnetic/Red)
Diagnosis: You likely aimed for a low-spin octahedral complex (e.g., with Fe(II) or Ru(II)), but the steric bulk prevented the short metal-ligand bond lengths required for strong-field splitting.
The "Spin Crossover" Effect: The 6-bromo group lengthens the M–N bond. This reduces the Ligand Field Stabilization Energy (LFSE).
-
Result: The complex remains High Spin (paramagnetic) rather than Low Spin.
-
Observation: Fe(II) complexes will appear colorless or pale green instead of the characteristic deep red/purple of ML₃ systems.
Protocol 2: Force Geometry with Co-Ligands Do not attempt to make the homoleptic ML₃ complex (M + 3 Ligands). It is sterically impossible for this ligand.
-
Target Heteroleptic Complexes: Aim for [M(L)(bpy)Cl]+ or [M(L)Cl2].
-
Stoichiometry: Use exactly 1:1 Metal:Ligand ratio.
-
Add a "Spacer" Ligand: Introduce a small, non-bulky co-ligand like 2,2'-bipyridine or 1,10-phenanthroline to fill the remaining coordination sites without adding steric stress.
Issue C: NMR Spectra are Broad or Uninterpretable
Diagnosis: At room temperature, the bulky ligand is likely undergoing "atropisomerism" or restricted rotation around the Metal-N bond, leading to intermediate exchange rates on the NMR timescale.
Protocol 3: Variable Temperature (VT) NMR
-
Cooling: Run ¹H NMR at -40°C . This freezes the conformational locking, potentially resolving broad humps into sharp peaks.
-
Heating: Run ¹H NMR at +60°C . This speeds up the exchange, averaging the signals into sharp singlets.
Module 3: Experimental Decision Matrix
Use this table to select the correct metal and conditions based on your specific goals.
| Goal | Recommended Metal | Why? | Expected Geometry |
| Stable Chelation | Cu(II), Zn(II) | Flexible coordination geometry (Tetrahedral/Trigonal Bipyramidal) tolerates steric bulk. | Distorted Tetrahedral |
| Luminescence | Pt(II), Ir(III) | Square planar (Pt) prefers 1:1 stoichiometry, minimizing ligand-ligand clash. | Square Planar (Distorted) |
| High Stability | Ag(I) | Large ionic radius reduces steric pressure; linear coordination avoids the "pocket." | Linear / Trigonal |
| Avoid | Fe(II), Co(III) | Small ionic radii + requirement for Octahedral geometry creates maximum steric conflict. | Unstable / High Spin |
Module 4: Workflow Visualization
Follow this logic tree to optimize your synthesis.
Figure 2: Optimization workflow for sterically hindered benzimidazole complexes.
Frequently Asked Questions (FAQs)
Q: Can I remove the bromine atom after coordination to stabilize the complex? A: Yes. This is a common strategy. You can perform a Suzuki-Miyaura coupling on the coordinated complex. The metal center often activates the C-Br bond. However, ensure your metal catalyst (Pd) does not displace your central metal (M).
Q: Why does my crystal structure show the pyridine ring twisted 40° out of plane? A: This is the "relief valve" for steric strain. Unlike 2-(2-pyridyl)benzimidazole, which is planar, your 1-substituted ligand twists to minimize the repulsion between the 6-Br and the benzimidazole ring. This twist breaks the conjugation, which explains why your UV-Vis absorption bands might be blue-shifted (higher energy) compared to the non-brominated analog [1].
Q: I need a homoleptic octahedral complex (ML₃). Is it impossible? A: With the 6-bromo substituent, it is thermodynamically highly unfavorable. The "inter-ligand" repulsion (Br vs Br) is too great. You must switch to the 4-bromo or 5-bromo isomer if ML₃ is strictly required for your application [2].
References
-
Steric Control in Pyridine Ligands: Martinez-Esain, J., et al. (2021).[1] Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. ResearchGate.
-
Ruthenium Polypyridyl Sterics: Movilla, J., et al. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. PubMed.
-
Benzimidazole Metal Coordination: Hanh, T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization. Royal Society Open Science.
-
Synthesis Protocols: Soltani, B., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives. NCBI PMC.
Sources
Technical Support Center: Separation of Mono- and Di-Substituted Pyridine-Benzimidazoles
Welcome to the Advanced Chromatography and Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and purification challenges when working with pyridine-benzimidazole scaffolds (e.g., proton pump inhibitor precursors, kinase inhibitors, and antimicrobial agents).
Below, you will find mechanistic troubleshooting guides, self-validating purification protocols, and strategic workflows designed to prevent and resolve over-alkylation issues.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why does the alkylation of pyridine-benzimidazole scaffolds consistently yield a difficult-to-separate mixture of mono- and di-substituted products? A: The core issue stems from the inherent electronic properties of the benzimidazole ring. Benzimidazoles exist in a tautomeric equilibrium between the N1 and N3 positions. When deprotonated during alkylation, the resulting benzimidazolide anion distributes its negative charge across both nitrogens, making it an ambidentate nucleophile[1]. Furthermore, once the first alkyl group is added (mono-substitution), the electron-donating nature of the alkyl group can increase the nucleophilicity of the remaining nitrogen. If the alkylating agent is present in even a slight localized excess, this leads to rapid over-alkylation, forming a di-substituted benzimidazolium salt or a neutral di-alkylated species (if the second substitution occurs on the pyridine ring)[1].
Q2: How can I synthetically minimize di-substitution before attempting chromatographic separation? A: Separation is always easier when the impurity profile is minimized. To kinetically favor mono-alkylation, you must modulate the reaction conditions to differentiate the nucleophilicity of the available nitrogen atoms:
-
Base Selection: Avoid strong, non-nucleophilic bases (like NaH) if over-alkylation is a severe issue. Instead, use a milder base like
in a polar aprotic solvent (e.g., DMF or Acetone). This maintains a lower steady-state concentration of the highly reactive anion[2]. -
Stoichiometric Control: Strictly limit the alkylating agent to 0.95 – 1.0 equivalents. It is easier to separate unreacted starting material from the mono-substituted product than to separate the mono- from the di-substituted product[1].
-
Temperature Control: Run the reaction at the lowest viable temperature. Studies on regioselective alkylation show that precise temperature control (e.g., maintaining 60–70 °C rather than refluxing) maximizes the kinetic preference for mono-substitution[3].
Q3: What is the physical basis for separating these specific mixtures, and which stationary phase should I choose? A: The choice of stationary phase depends entirely on the structural nature of the di-substituted byproduct:
-
Scenario A (N,N'-Dialkylation): If both benzimidazole nitrogens are alkylated, the product is a permanently charged benzimidazolium salt. This species is highly polar. On Normal Phase (Silica) chromatography, it will bind irreversibly unless highly polar modifiers are used. On Reverse-Phase (RP) HPLC, it will elute very early, near the void volume, allowing for trivial separation from the lipophilic mono-substituted product.
-
Scenario B (Pyridine & Benzimidazole Alkylation): If the di-substitution is neutral (e.g., one alkyl group on the benzimidazole, one on the pyridine ring), the di-substituted product will be more lipophilic than the mono-substituted product. In this case, RP-HPLC is mandatory. The mono-substituted product will elute first, followed by the di-substituted species based on LogP differences[4].
Q4: How do I handle the separation of chiral mono-substituted pyridine-benzimidazole sulfoxides (e.g., omeprazole precursors)?
A: For chiral sulfoxides, standard C18 columns are ineffective. You must use an immobilized chiral stationary phase (CSP), such as Chiralpak IA. The separation relies on stereoselective
Part 2: Data Presentation & Chromatographic Behavior
The following table summarizes the expected chromatographic behavior of pyridine-benzimidazole reaction mixtures to guide your method development.
| Product Type | Structural State | LogP Shift (vs. SM) | Preferred LC Mode | Typical Relative Retention Time (RP-HPLC) |
| Unreacted Starting Material | Neutral, Tautomeric | Baseline | RP-HPLC / NP-HPLC | 0.80 |
| Mono-Substituted (Target) | Neutral, Alkylated | +1.5 to +2.5 | RP-HPLC | 1.00 (Reference) |
| Di-Substituted (N,N') | Cationic Salt | -2.0 to -3.0 | RP-HPLC (Ion-Pairing) | 0.20 - 0.40 (Elutes very early) |
| Di-Substituted (Pyridine + Benzimidazole) | Neutral, Bis-Alkylated | +3.0 to +4.5 | RP-HPLC | 1.30 - 1.60 (Elutes late) |
| Chiral Mono-Substituted (Sulfoxide) | Neutral, Enantiomeric | N/A | Chiral-HPLC (e.g., Chiralpak IA) | Enantiomer A: 1.00 Enantiomer B: 1.40 - 4.78 |
Part 3: Self-Validating Protocol for RP-HPLC Separation
This methodology provides a step-by-step, self-validating workflow for isolating mono-substituted pyridine-benzimidazoles from complex reaction mixtures using Preparative Reverse-Phase HPLC[4].
Phase 1: System Suitability Test (SST) & Validation Causality: Before committing precious crude material, you must prove the system can resolve the critical pair (mono- vs. neutral di-substituted products).
-
Prepare SST Standard: Create a 1 mg/mL solution containing a 1:1 ratio of confirmed mono-substituted and di-substituted reference standards in Initial Mobile Phase.
-
Column Setup: Install a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size). Maintain at 25 °C.
-
Mobile Phase Preparation:
-
Buffer A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA ensures the pyridine and benzimidazole nitrogens remain fully protonated, preventing peak tailing and irreproducible retention times.
-
Buffer B: HPLC-Grade Acetonitrile + 0.1% TFA.
-
-
Run SST Gradient: Inject 20 µL of the SST standard. Run a gradient from 10% B to 70% B over 30 minutes at a scaled analytical flow rate (e.g., 1.0 mL/min for a 4.6 mm column).
-
Validation Check: Calculate the Resolution (
) between the mono and di-substituted peaks.-
Pass Condition:
. Proceed to Phase 2. -
Fail Condition:
. Decrease the gradient slope (e.g., 10% to 50% B over 30 mins) or lower the column temperature to 20 °C to increase interaction time.
-
Phase 2: Preparative Scale Separation
-
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of DMSO or Buffer A. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Injection: Inject the crude sample (volume dependent on column loading capacity, typically 1-5 mL for a 21.2 mm ID column).
-
Elution: Execute the validated gradient method at the preparative flow rate (e.g., 20 mL/min). Monitor UV absorbance at 254 nm and 299 nm[5].
-
Fraction Collection & Verification: Collect fractions based on UV threshold. Immediately analyze the target fraction via LC-MS to confirm the mass of the mono-substituted product (preventing confusion with co-eluting neutral di-substituted species).
-
Recovery: Lyophilize the confirmed fractions to remove Water, Acetonitrile, and volatile TFA, yielding the pure mono-substituted product as a TFA salt.
Part 4: Separation Strategy Workflow
Caption: Workflow for troubleshooting and separating pyridine-benzimidazole mixtures.
References
- BenchChem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- SciSpace. Reversed‑phase thin‑layer chromatography and ultra‑performance.
- National Institutes of Health (PMC). Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives.
- City University of New York (CUNY). Kinetic Control in the Regioselective Alkylation of Pterin Sensitizers: A Synthetic, Photochemical, and Theoretical Study.
- Ovid. Direct HPLC enantioseparation of omeprazole and its chiral impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 4. scispace.com [scispace.com]
- 5. ovid.com [ovid.com]
Validation & Comparative
Comparative NMR Profiling: Validating 1-(6-Bromo-2-pyridinyl)-1H-benzimidazole
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Structural Validation via 1H NMR Spectroscopy[1][2]
Executive Summary & Scientific Context
In the development of antiparasitic and antiviral scaffolds, 1-(6-bromo-2-pyridinyl)-1H-benzimidazole (CAS: 1042224-74-7) serves as a critical intermediate. Its synthesis typically involves the N-arylation of benzimidazole with 2,6-dibromopyridine.[1]
This guide provides a comparative spectral analysis to validate the successful formation of this product. Unlike standard data sheets, this document focuses on the differential NMR signatures required to distinguish the target product from its starting materials and potential regioisomers.
The Core Analytical Challenge
The primary challenge in interpreting this spectrum is resolving the overlapping aromatic regions (7.0 – 8.5 ppm) where both the benzimidazole (4H) and pyridine (3H) protons reside.[1] This guide establishes a self-validating logic tree to deconvolve these signals without requiring 2D NMR for routine checks.
Comparative Spectral Analysis
The Diagnostic Shift Table
The following table contrasts the key diagnostic signals of the reactants against the target product.[1] Use this to verify reaction completion.
| Feature | Reactant A (Benzimidazole) | Reactant B (2,6-Dibromopyridine) | Target Product (1-(6-bromo-2-pyridinyl)-1H-benzimidazole) |
| Symmetry | Symmetric ( | Symmetric ( | Asymmetric ( |
| N-H Signal | ~12.5 ppm (Broad, exch.)[2][3][4][5] | None | Absent (Primary Confirmation) |
| H-2 (N=CH-N) | ~8.2 ppm (s) | None | ~8.6 - 8.9 ppm (s, Deshielded) |
| Pyridine H | None | ~7.6 - 7.8 ppm (m) | 3 Distinct Signals (AMX/ABX Pattern) |
| Benz. Ring | AA'BB' Pattern | None | ABCD Pattern (4 Distinct Environments) |
Technical Insight: The H-2 proton of the benzimidazole ring is the "Lighthouse Signal." Upon N-arylation with the electron-deficient 6-bromopyridine ring, this proton experiences significant deshielding (typically +0.4 to +0.6 ppm shift downfield) compared to the unsubstituted benzimidazole.
Structural Assignment Logic
The following diagram outlines the decision process for assigning peaks in the crowded aromatic region.
Figure 1: Step-by-step logic flow for deconvolving the aromatic region of N-pyridyl benzimidazoles.
Detailed Interpretation Guide
The "Lighthouse" Proton (H-2)
-
Position: The singlet typically appears between 8.60 and 8.90 ppm in DMSO-d6.
-
Mechanistic Cause: The pyridine ring is electron-withdrawing (inductive effect, -I). Furthermore, the steric bulk forces the pyridine ring to twist relative to the benzimidazole, potentially placing H-2 in the deshielding cone of the pyridine nitrogen lone pair or ring current, depending on the specific conformer population.[1]
-
Validation: If this peak remains at ~8.2 ppm, N-arylation has failed .[1]
The Pyridine Ring (H3', H4', H5')
Unlike the symmetric 2,6-dibromopyridine (which shows a simple pattern due to equivalence), the product's pyridine ring is substituted at positions 2 and 6 with different groups.[1]
-
H4' (Triplet): Look for a triplet (t, J ≈ 7.5–8.0 Hz) around 7.8 – 8.0 ppm .[1] This is the central proton of the pyridine ring.[1]
-
H3' & H5' (Doublets):
The Benzimidazole Backbone (H4, H5, H6, H7)[1]
-
Symmetry Breaking: In the reactant, H4/H7 and H5/H6 are equivalent.[1] In the product, they are distinct.
-
H7 (Ortho to N-Linkage): This proton is most sensitive to the substitution. It often separates from the multiplet cluster, appearing as a doublet or multiplet at 7.6 – 7.8 ppm .[1]
-
H5/H6: These typically remain as a complex multiplet in the 7.2 – 7.4 ppm range.[1]
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity and reproducibility, follow this standardized protocol.
Sample Preparation[1][2][3][6][7][8][9]
-
Solvent Selection: DMSO-d6 is mandatory for validation.[1]
-
Reason: CDCl3 may cause peak overlapping in the aromatic region and does not allow for the detection of trace starting material (NH signal) as effectively as DMSO due to exchange rates.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reason: High concentration is required to detect the weak 13C satellites if 13C-NMR is not run, but more importantly, to ensure the H2 singlet is distinct from the noise floor for integration.[1]
-
Acquisition Parameters (400 MHz+)[1]
-
Pulse Angle: 30° (to ensure relaxation of quaternary carbons is not an issue, though less relevant for 1H).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
-
Causality: The H-2 proton often has a longer T1 relaxation time. A short D1 can suppress this signal, leading to incorrect integration ratios (e.g., appearing as 0.7H instead of 1.0H).[1]
-
-
Scans: Minimum 16 scans.
Processing & Integration[1]
-
Reference: Calibrate DMSO-d6 residual peak to 2.50 ppm .
-
Phase Correction: Manual phasing is preferred over automatic to ensure the H2 singlet base is flat.
-
Integration Logic:
References
-
PubChem. 6-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine.[1] [Link]
-
Mavrova, A., et al. Synthesis of Some Novel Benzimidazol-2-one Derivatives. World Science, 2016.[1] [Link]
-
Lee, C. K., & Lee, I. H. NMR Studies of 2-Aryl Derivatives of Benzimidazole. Heterocycles, 2009.[1][6] [Link] (Sourced via Heterocycles journal archives)
Sources
- 1. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES | World Science [rsglobal.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Mass spectrometry fragmentation patterns of 1-(6-bromo-2-pyridinyl)benzimidazole
The following guide is a technical analysis designed for researchers and analytical scientists characterizing 1-(6-bromo-2-pyridinyl)benzimidazole (CAS: 1042224-74-7). It synthesizes established mass spectrometry principles for nitrogen heterocycles with specific mechanistic predictions for this halogenated scaffold.
Executive Summary & Chemical Context
1-(6-bromo-2-pyridinyl)benzimidazole represents a specific class of N-heterocyclic building blocks where a benzimidazole core is linked via its N1 position to a brominated pyridine ring. This structural motif is critical in the development of antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors) and kinase inhibitors.
Characterizing this compound requires distinguishing it from two common impurities/analogs:
-
The C2-Regioisomer: 2-(6-bromo-2-pyridinyl)benzimidazole (Linkage at C2 vs N1).
-
The Debrominated Analog: 1-(2-pyridinyl)benzimidazole (Degradation product).
This guide provides a definitive MS/MS fragmentation logic to validate structural identity, focusing on the competition between C–N bond cleavage (linker stability) and C–Br bond cleavage (halogen loss).
Chemical Identity & Isotopic "Fingerprint"
Before analyzing fragmentation, the precursor ion selection must be validated using the unique isotopic signature of bromine.
| Feature | Target Compound | Debrominated Analog | Chlorinated Analog |
| Formula | C₁₂H₈BrN₃ | C₁₂H₉N₃ | C₁₂H₈ClN₃ |
| Monoisotopic Mass | ~273.0 Da | ~195.1 Da | ~229.0 Da |
| Isotopic Pattern | 1:1 Doublet ([M]⁺ and [M+2]⁺) | Single dominant peak | 3:1 Ratio ([M]⁺:[M+2]⁺) |
| Causality | Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a distinct "twin tower" spectral signature. | Absence of halogen removes the +2 Da peak intensity. | ³⁵Cl (75%) vs ³⁷Cl (25%) creates a distinct asymmetric pattern. |
Analyst Note: In ESI+ mode, the target appears as a protonated doublet at m/z 274.0 / 276.0 . All fragmentation discussions below assume the selection of the ⁷⁹Br (m/z 274) precursor for clarity, unless stated otherwise.
Fragmentation Mechanics: The "Decision Tree"
The fragmentation of 1-(substituted)benzimidazoles follows a predictable energy-dependent hierarchy. For this specific compound, three competing pathways define the spectrum.
Pathway A: The "Linker Cleavage" (Diagnostic for N1-Substitution)
Unlike C2-substituted benzimidazoles, the N1–C(pyridine) bond is electronically distinct.
-
Mechanism: Homolytic or heterolytic cleavage of the N–C bond connecting the two rings.[1]
-
Result: Formation of the Benzimidazole cation (m/z 119) or the Bromopyridine cation (m/z 156/158) .
-
Significance: This pathway is the primary differentiator from C2-isomers. C2-linked analogs possess a strong C–C bond that rarely cleaves before ring degradation. If you see a dominant m/z 119, it confirms N1-substitution .
Pathway B: Halogen Elimination (Radical Loss)
-
Mechanism: Homolytic cleavage of the C–Br bond.
-
Result: Loss of a bromine radical (•Br, 79 Da).
-
Transition: m/z 274 → m/z 195 (Radical Cation).
-
Observation: This often requires higher collision energies (CE > 35 eV) compared to Linker Cleavage.
Pathway C: Ring Disintegration (HCN Loss)
-
Mechanism: The benzimidazole core is resilient but eventually unravels via sequential loss of Hydrogen Cyanide (HCN, 27 Da).
-
Sequence: m/z 119 (Benzimidazole core) → m/z 92 (Loss of HCN) → m/z 65 (Loss of second HCN).
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the parent ion to terminal fragments.
Caption: Mechanistic fragmentation tree for 1-(6-bromo-2-pyridinyl)benzimidazole. Red path indicates the diagnostic N1-cleavage.
Comparative Analysis: Target vs. Alternatives
This table serves as a quick-reference guide for distinguishing the target from its most likely structural isomers and analogs.
| Parameter | Target: 1-(N-linked) | Alternative: 2-(C-linked) | Alternative: Debrominated |
| Parent Ion (ESI+) | 274 / 276 (Doublet) | 274 / 276 (Doublet) | 196 (Singlet) |
| Primary Fragment | m/z 119 (Benzimidazole) | m/z 195 (Loss of Br) | m/z 119 |
| Mechanism | N–C Bond Cleavage (Weak Linker) | C–Br Cleavage (Linker is strong C-C) | N–C Cleavage |
| HCN Loss Pattern | Secondary (from m/z 119) | Primary (from Parent) | Secondary |
| Collision Energy | Low CE (10-20 eV) yields fragments | High CE (>30 eV) required | Low CE |
Key Insight: The C2-isomer (2-substituted) has a conjugated C–C bond between the rings that is significantly stronger than the N–C bond in the 1-substituted target. Therefore, if the molecule falls apart into two distinct ring systems at low energy, it is the 1-substituted target.
Experimental Protocol: Validated Characterization Workflow
To ensure reproducible data, follow this self-validating LC-MS/MS protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Acid? Formic acid ensures protonation of the basic benzimidazole nitrogen ([M+H]⁺), maximizing sensitivity in ESI+ mode.
-
Phase 2: LC-MS/MS Parameters[2]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Source Temp: 350°C (Ensures desolvation of the polar heterocycle).
-
Capillary Voltage: 3.5 kV.
-
Scan Mode: Product Ion Scan (MS2) of m/z 274.0.
Phase 3: Energy Ramping (The "Breakdown Curve")
Do not use a single Collision Energy (CE). The stability of the N–C bond is the critical variable.
-
Step 1 (Low Energy - 10 eV): Observe the parent ion stability.
-
Target: Should show minimal fragmentation.
-
-
Step 2 (Medium Energy - 25 eV): The "Sweet Spot".
-
Target: Should show dominant m/z 119 (Linker cleavage).
-
C2-Isomer: Will likely still show mostly parent or loss of Br (m/z 195).
-
-
Step 3 (High Energy - 50 eV): Deep fragmentation.
-
Target: Appearance of m/z 92 and m/z 65 (Ring disintegration).
-
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for structural validation.
References
-
Hida, F., et al. (1994).[3] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. Link (Validates the N-substituent cleavage mechanism).
-
El Kihel, A., et al. (2016).[3] Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Link (Details the sequential HCN loss pathway).
-
BenchChem. (2025).[2] Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry. Link (General protocols for benzimidazole extraction and ESI settings).
-
NIST Chemistry WebBook. (2025). Mass Spectrum of 2-(2-Pyridyl)benzimidazole. Link (Source for the C2-isomer comparison data).
Sources
A Comparative Guide to Ligand Field Strength: 1-(6-bromo-2-pyridinyl)benzimidazole vs. 2,2'-Bipyridine
Introduction: Beyond Structure, Towards Functional Understanding of Ligand Fields
In the intricate world of coordination chemistry and drug development, the interaction between a metal center and its surrounding ligands dictates the resulting complex's electronic, magnetic, and reactive properties. At the heart of these interactions lies the concept of ligand field strength , a measure of a ligand's ability to split the d-orbitals of the central metal ion. This splitting, quantified by the ligand field splitting parameter (Δo or 10Dq), is not merely an academic parameter; it governs everything from the color of a compound to its utility in catalysis and medicine.[1]
This guide provides an in-depth comparison of the ligand field strength of two N,N'-bidentate chelating ligands: the archetypal 2,2'-bipyridine (bpy) and the functionally-rich 1-(6-bromo-2-pyridinyl)benzimidazole (Br-PyBim) . While bipyridine is a cornerstone ligand, serving as a benchmark in countless studies, the tailored structure of Br-PyBim—featuring an electron-withdrawing bromo group and an extended benzimidazole π-system—presents a compelling case for modulation of the ligand field.
We will move beyond theoretical postulation, grounding our analysis in the experimental methodologies required to quantify these effects. This guide is designed for researchers and professionals seeking to understand not just what the difference in ligand field strength is, but why it exists and how it can be measured and leveraged.
Part 1: A Tale of Two Ligands - Structural and Electronic Underpinnings
The ligand field is a synergistic effect of sigma (σ) donation from the ligand to the metal and pi (π) interactions, which can be either donor or acceptor in nature. The relative strength of these interactions dictates the ligand's position in the spectrochemical series.[2]
The Benchmark: 2,2'-Bipyridine (bpy)
Bipyridine is a strong-field ligand, positioned higher than ammonia and pyridine in the spectrochemical series.[3] Its strength arises from two key features:
-
Strong σ-Donation: The sp²-hybridized nitrogen atoms are effective σ-donors of their lone pairs to the metal's empty d-orbitals.
-
π-Acceptor Capability: Crucially, the low-lying π* orbitals of the two pyridine rings can accept electron density from the metal's filled d-orbitals (t₂g in an octahedral field). This process, known as π-backbonding, strengthens the metal-ligand bond and significantly increases the d-orbital splitting (Δo).[4][5]
The Challenger: 1-(6-bromo-2-pyridinyl)benzimidazole (Br-PyBim)
This ligand introduces deliberate electronic and structural modifications to the bipyridine framework.
-
Hybrid Donor System: It coordinates through two distinct nitrogen atoms: one from a pyridine ring and one from a benzimidazole ring. The benzimidazole moiety possesses a more extensive delocalized π-system compared to pyridine.
-
Inductive Electron Withdrawal: The bromine atom at the 6-position of the pyridine ring is a potent electron-withdrawing group. This effect is expected to lower the energy of the pyridine π* orbitals, making the ligand a more effective π-acceptor . Enhanced π-backbonding should, in principle, lead to a larger Δo.
-
Extended Conjugation: The benzimidazole unit contributes to a larger, more polarizable electron cloud, which can influence the covalency of the metal-ligand bond.
Based on this analysis, our working hypothesis is that the electron-withdrawing nature of the bromo substituent will enhance the net π-acceptor character of Br-PyBim, positioning it as a stronger field ligand than unsubstituted bipyridine.
Caption: Molecular structures of the two ligands under comparison.
Part 2: Experimental Validation Protocols
Direct Measurement of Δo via UV-Visible Spectroscopy
The energy of d-d electronic transitions in a transition metal complex corresponds directly to the ligand field splitting. By preparing analogous complexes of bpy and Br-PyBim, we can measure Δo directly. Low-spin cobalt(III) (d⁶) or nickel(II) (d⁸) are excellent choices due to their well-defined and extensively studied d-d transitions.[6]
Experimental Protocol: Determining 10Dq for [Ni(L)₃]²⁺ Complexes
-
Synthesis of Complexes: Synthesize the tris-chelate complexes ₂ and ₂ under inert atmosphere by reacting three equivalents of the respective ligand with one equivalent of Ni(BF₄)₂·6H₂O in a suitable solvent like acetonitrile.
-
Sample Preparation: Prepare solutions of each complex in acetonitrile with a concentration (~0.5-1.0 mM) that yields an absorbance maximum between 0.8 and 1.2 AU.
-
Spectroscopic Measurement: Record the absorption spectrum for each solution from 300 nm to 1000 nm using a dual-beam spectrophotometer, with pure acetonitrile as the reference.[7]
-
Data Analysis:
-
Identify the lowest energy spin-allowed d-d transition, which for an octahedral Ni(II) complex is the ³A₂g → ³T₂g transition.
-
The energy of the absorption maximum (λ_max) for this transition corresponds directly to Δo (or 10Dq).
-
Convert λ_max (in nm) to energy (in cm⁻¹) using the formula: Δo (cm⁻¹) = 10,000,000 / λ_max (nm) .
-
Caption: Experimental workflow for determining Δo using UV-Vis spectroscopy.
Indirect Probing via Cyclic Voltammetry (CV)
Cyclic voltammetry provides information about the redox behavior of a complex. The potential at which a metal center is oxidized or reduced is highly sensitive to the electron density at the metal, which is modulated by the ligands.[8] A stronger π-accepting ligand will delocalize more electron density from the metal, making it easier to oxidize (a less positive E½) and harder to reduce (a more negative E½).
Experimental Protocol: Comparing Redox Potentials of [Fe(L)₃]²⁺/³⁺
-
Synthesis: Synthesize the tris-chelate complexes ₂ and ₂. Iron is chosen for its well-behaved and accessible Fe(II)/Fe(III) redox couple.
-
Electrochemical Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Sample Preparation: Prepare analyte solutions (~1 mM) of each complex in dry, degassed acetonitrile containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Record the cyclic voltammogram for each complex, scanning over a potential range that encompasses the Fe(II)/Fe(III) couple (e.g., 0 to +1.5 V vs Ag/AgCl).[9]
-
Data Analysis:
-
Determine the formal reduction potential (E½) for the Fe(II)/Fe(III) couple using the average of the anodic (Epa) and cathodic (Epc) peak potentials: E½ = (Epa + Epc) / 2 .
-
A more positive E½ value for the [Fe(Br-PyBim)₃]²⁺ complex compared to the [Fe(bpy)₃]²⁺ complex would indicate that the Br-PyBim ligand stabilizes the lower oxidation state (Fe(II)) more effectively, consistent with stronger π-acceptance.
-
Part 3: Data Interpretation and Comparative Analysis
While this guide does not generate new experimental data, we can predict the outcomes based on established principles of coordination chemistry and present them for clarity.
Caption: d-orbital splitting by weak and strong field ligands.
Anticipated Results
The following table summarizes the expected experimental outcomes based on our initial hypothesis.
| Parameter | [M(bpy)ₙ]ˣ⁺ | [M(Br-PyBim)ₙ]ˣ⁺ | Rationale for Difference |
| Δo (10Dq) from UV-Vis | ~12,700 cm⁻¹ (for Ni(II)) | > 12,700 cm⁻¹ | The electron-withdrawing Br group enhances the ligand's π-acceptor ability, increasing Δo. |
| E½ (Fe²⁺/³⁺) from CV | Baseline Value (e.g., +1.10 V) | > +1.10 V | Stronger π-acceptance by Br-PyBim stabilizes the electron-rich Fe(II) center, making oxidation more difficult (more positive potential). |
| Nephelauxetic Ratio (β) | ~0.75 (for Ni(II)) | < 0.75 | The larger, more delocalized π-system of Br-PyBim is expected to increase M-L bond covalency, leading to greater "cloud expansion" and a smaller β value.[10] |
Analysis and Conclusion
-
Spectrochemical Evidence: A higher Δo value for the Br-PyBim complex, measured directly from the d-d transition, would place it to the right of bipyridine in the spectrochemical series.[2][3] This is the most direct confirmation of superior ligand field strength.
-
Nephelauxetic Evidence: A lower nephelauxetic ratio (β) for the Br-PyBim complex would indicate a higher degree of covalency in its metal-ligand bonds.[10][11] This "cloud-expanding" effect is a consequence of the effective orbital overlap required for both strong σ-donation and π-backbonding, which together generate a strong ligand field.
For researchers and drug development professionals, this outcome is significant. It demonstrates that ligand field strength is a tunable parameter. By making rational modifications to a ligand's architecture—such as introducing electron-withdrawing substituents or altering the π-system—one can precisely control the electronic environment of a metal center. This opens the door to fine-tuning the photophysical properties, redox potentials, and ultimately, the therapeutic or catalytic activity of metal complexes.
References
-
Royal Society Publishing. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Available at: [Link]
-
Wikipedia. Spectrochemical series. Available at: [Link]
-
ResearchGate. (2012, July 4). Why is pyridine several places to the left from bipyridine on the spectrochemical series? Available at: [Link]
-
ACS Publications. 2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris (2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II). Inorganic Chemistry. Available at: [Link]
-
RSC Publishing. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Available at: [Link]
-
ACS Publications. (2018, August 8). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. The comparison of experimental and calculated UV-Vis spectra of the ligand and zinc complex in ethanol.... Available at: [Link]
-
Dalal Institute. Spectrochemical and Nephelauxetic Series. Available at: [Link]
-
PMC. (2021, May 30). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Available at: [Link]
-
PubMed. (2022, February 7). Quantifying Variations in Metal-Ligand Cooperative Binding Strength with Cyclic Voltammetry and Redox-Active Ligands. Available at: [Link]
-
ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. Available at: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available at: [Link]
-
MDPI. (2022, August 3). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Available at: [Link]
-
MDPI. (2025, December 19). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]
-
ResearchGate. (2015, December 23). (PDF) Conformations, vibrational spectra and force field of 1-methyl-2-(2′-pyridyl)benzimidazole: Experimental data and density functional theory investigation in comparison with 2-(2. Available at: [Link]'
-
ResearchGate. (2023, May 4). The Nephelauxetic Effect Becomes an Important Design Factor for Photoactive First‐Row Transition Metal Complexes. Available at: [Link]
-
ResearchGate. (2021, February 20). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Available at: [Link]
-
ACS Publications. (2022, June 24). Ligand-Field Spectroscopy of Co(III) Complexes and the Development of a Spectrochemical Series for Low-Spin d6 Charge- Transfer Chromophores. Available at: [Link]
-
NEET coaching. (2024, September 27). Spectrochemical Series- Definition and applications in Crystal field theory. Available at: [Link]
-
IOPscience. (2021, January 11). Spectral and cyclic voltammetry studies of chloro-salicyliden aniline and some of its complexes with Co(II) and. Available at: [Link]
-
Wikipedia. Nephelauxetic effect. Available at: [Link]
-
Grokipedia. Spectrochemical series. Available at: [Link]
Sources
- 1. Spectrochemical Series- Definition and applications in Crystal field theory. [allen.in]
- 2. Spectrochemical series - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. ijpras.com [ijpras.com]
- 8. Quantifying Variations in Metal-Ligand Cooperative Binding Strength with Cyclic Voltammetry and Redox-Active Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Nephelauxetic effect - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
FTIR Characterization Guide: 1-(6-bromo-2-pyridinyl)benzimidazole
Topic: FTIR Characteristic Peaks of 1-(6-bromo-2-pyridinyl)benzimidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the development of phosphorescent organic light-emitting diodes (PhOLEDs) and organometallic catalysts, 1-(6-bromo-2-pyridinyl)benzimidazole (CAS: 1042224-74-7) serves as a critical "anchor" ligand. Its structural integrity—specifically the retention of the bromine handle for further functionalization and the correct N1-linkage—is paramount.
This guide moves beyond simple peak listing. It frames the FTIR analysis as a comparative performance metric , distinguishing the target molecule from its precursors (Benzimidazole and 2,6-Dibromopyridine) and its common structural isomer (2-(2-pyridyl)benzimidazole). For the synthetic chemist, FTIR offers a rapid, low-cost "Go/No-Go" decision gate before investing in expensive NMR or Mass Spectrometry resources.
Structural Analysis & Spectral Causality
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The target molecule is formed via an N-arylation coupling (e.g., Ullmann or Buchwald-Hartwig) between Benzimidazole and 2,6-Dibromopyridine.
The "Silent Region" Indicator
The most definitive performance metric for this product is spectral silence in the high-frequency region.
-
Precursor (Benzimidazole): Possesses a free N-H moiety, exhibiting a strong, broad stretching vibration between 3200–3400 cm⁻¹ .[1]
-
Target Product: The N1-substitution removes this proton. Consequently, a pure product must show zero absorption in the N-H stretching region. The presence of any peak here indicates unreacted starting material.
The Halogen Handle (C-Br)
The "performance" of this intermediate lies in its ability to undergo further coupling (e.g., Suzuki coupling) at the bromine site.
-
Vibrational Mode: Aryl-Bromine (C-Br) stretching.[2]
-
Region: 1000–650 cm⁻¹ (Fingerprint Region).
-
Diagnostic: While complex, the retention of bands in this region (inherited from 2,6-dibromopyridine) confirms the bromine handle is intact.
Comparative Spectral Data
The following table contrasts the target product against its precursors and a common isomer. This serves as a "self-validating" check for your synthesis.
Table 1: Comparative FTIR Fingerprint Analysis
| Functional Group | Target Product (1-(6-bromo-2-pyridinyl)benzimidazole) | Precursor A (Benzimidazole) | Precursor B (2,6-Dibromopyridine) | Isomer Alternative (2-(2-pyridyl)benzimidazole) |
| N-H Stretch | ABSENT (Critical Purity Indicator) | Present (Strong, Broad, ~3200–3400 cm⁻¹) | Absent | Present (Unless N-alkylated, the C2-isomer retains N-H) |
| C=N Stretch | 1600–1580 cm⁻¹ (Mixed Pyridine/Benzimidazole modes) | ~1620 cm⁻¹ | ~1575 cm⁻¹ | ~1600 cm⁻¹ |
| Aromatic C-H | 3000–3100 cm⁻¹ (Weak, Multiple bands) | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ |
| C-Br Stretch | ~690–750 cm⁻¹ (Strong, Fingerprint) | Absent | ~690–750 cm⁻¹ (Strong) | Absent |
| Pyridine Ring Breathing | ~990–1000 cm⁻¹ | Absent | ~990 cm⁻¹ | ~990 cm⁻¹ |
Analyst Insight: The Isomer Alternative (2-(2-pyridyl)benzimidazole) is a thermodynamic sink in some synthesis conditions. If you observe a sharp N-H peak at 3400 cm⁻¹ but your Mass Spec shows the correct mass, you likely synthesized the C2-isomer, not the N1-product.
Experimental Protocol: Self-Validating Workflow
To ensure authoritative results, follow this specific protocol designed for rigid aromatic heterocycles.
Method: Solid-State Transmission (KBr Pellet)
Why KBr? ATR (Attenuated Total Reflectance) is convenient but can suppress weak overtone signals in aromatic systems. KBr transmission provides superior resolution for the critical fingerprint region (C-Br stretch).
Step-by-Step Protocol:
-
Blanking: Run a background scan with an empty synthesis chamber or pure KBr pellet (20 scans, 4 cm⁻¹ resolution).
-
Sample Prep:
-
Mix 1 mg of dry 1-(6-bromo-2-pyridinyl)benzimidazole with 100 mg of spectroscopic grade KBr.
-
Crucial Step: Grind until the mixture is a fine, non-reflective powder. Coarse particles cause "Christiansen effect" scattering, distorting the baseline near 3000 cm⁻¹.
-
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition:
-
Validation Check (The "Trust" Pillar):
-
Check 1: Is the baseline flat at 4000 cm⁻¹? (If sloping down, regrind sample).
-
Check 2: Is there a peak at 3400 cm⁻¹? (If YES, the reaction is incomplete; repurify).
-
Check 3: Is there a peak at 1640 cm⁻¹? (If YES, sample may be wet with water; dry and re-run).
-
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for monitoring the synthesis using FTIR checkpoints.
Caption: Logical workflow for validating product identity using spectral checkpoints. Note the critical divergence at the N-H check.
References
-
PubChem. (2025). 6-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Retrieved from [Link]
Sources
Purity assay techniques for 1H-Benzimidazole 1-(6-bromo-2-pyridinyl)- using HPLC
Technical Comparison: HPLC Methodologies for Purity Assessment of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
Executive Summary & Compound Profile
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and kinase inhibitors. Its structure features a benzimidazole core coupled to a brominated pyridine ring.
The analytical challenge lies in its hydrophobic nature (due to the bromine and bi-aryl system) and the potential for closely eluting impurities , such as regioisomers, unreacted 2,6-dibromopyridine, and bis-substituted byproducts.
This guide compares two distinct HPLC methodologies to ensure accurate purity assignment:
-
Method A (The Workhorse): C18 Reverse Phase with Acidic Mobile Phase.
-
Method B (The Specialist): Phenyl-Hexyl Phase with Methanol.
Compound Profile:
-
Structure: Benzimidazole ring N-linked to 2-position of 6-bromopyridine.
-
Key Properties: Weakly basic (pKa ~4-5), UV Active (
~254 nm, 290 nm), Lipophilic. -
Critical Impurities:
Methodology Comparison
Method A: The Standard C18 Approach
-
Principle: Relies on hydrophobic subtraction. The Octadecyl (C18) ligand interacts with the non-polar bromine and aromatic rings.
-
Pros: Highly robust, reproducible, compatible with MS detection (if Formic Acid is used).
-
Cons: May show poor selectivity between the target molecule and the "bis" impurity due to structural similarity in hydrophobicity.
Method B: The Phenyl-Hexyl Alternative
-
Principle: Utilizes
- interactions between the stationary phase phenyl ring and the analyte's electron-deficient pyridinyl/benzimidazole systems. -
Pros: Superior resolution for halogenated aromatics. The bromine atom on the pyridine ring alters the electron density, creating a distinct interaction profile on Phenyl phases compared to C18 [1].
-
Cons: Longer equilibration times; Methanol (preferred for
- selectivity) increases system backpressure.
Performance Matrix:
| Feature | Method A (C18) | Method B (Phenyl-Hexyl) |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Selectivity for Halogens | Moderate | High |
| Peak Shape (Basic N) | Good (with acid modifier) | Excellent ( steric protection) |
| Run Time | Fast (< 10 min) | Moderate (12-15 min) |
| Recommended Use | Routine QC Release | Impurity Profiling / Orthogonal Check |
Detailed Experimental Protocols
Protocol A: C18 Gradient (Routine Assay)
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 3.5 m (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 290 nm (secondary).
-
Injection Volume: 5
L.
Gradient Table (Method A):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 8.0 | 90 | Elution of Target & Lipophilic Impurities |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | Stop |
Protocol B: Phenyl-Hexyl (Orthogonal Purity)
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 5 m. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol.[6] (Note: Methanol enhances
- selectivity compared to ACN) [2]. -
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 35°C.[7]
-
Detection: UV @ 254 nm.[3]
Gradient Table (Method B):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 12.0 | 85 | Slow gradient for
Scientific Rationale & Data Analysis
Why Phenyl-Hexyl for Brominated Pyridines?
While C18 separates based on carbon load, the Phenyl-Hexyl phase offers a unique "orthogonal" selectivity. The bromine atom on the pyridine ring is electron-withdrawing, creating an electron-deficient
Self-Validating System Check (System Suitability): To ensure the assay is trustworthy, every run must include a "Resolution Solution" containing the Target and Impurity B (2,6-Dibromopyridine).
-
Acceptance Criteria: Resolution (
) between Target and Impurity B must be . -
Tailing Factor:
for the main peak must be (indicates no secondary silanol interactions).
Comparative Data (Simulated based on scaffold properties):
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| RT (Target) | 6.2 min | 9.4 min |
| Resolution (Target vs Impurity B) | 2.1 | 4.5 (Superior) |
| Resolution (Target vs Bis-Impurity) | 1.8 | 3.2 |
| LOD (Limit of Detection) | 0.05% | 0.05% |
| Tailing Factor | 1.2 | 1.1 |
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting between C18 and Phenyl-Hexyl methods based on impurity profile complexity.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
BenchChem. (2025).[1][3] A Comparative Guide to Purity Assessment of Benzimidazole Derivatives. Retrieved from
-
Journal of Liquid Chromatography & Related Technologies. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Comparative fluorescence quantum yield of benzimidazole-pyridine derivatives
An In-Depth Technical Guide to the Fluorescence Quantum Yield of Benzimidazole-Pyridine Derivatives
Executive Summary
The benzimidazole-pyridine (BIP) scaffold represents a critical junction in functional fluorophore design. Unlike simple polyaromatic hydrocarbons, BIP derivatives possess a "switchable" nitrogen-rich core that facilitates Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .
This guide objectively compares the fluorescence quantum yield (
Mechanistic Foundations of Quantum Yield
To optimize
The ESIPT vs. ICT Balance
-
ESIPT (Excited-State Intramolecular Proton Transfer): In 2-(2'-hydroxyphenyl) derivatives, photoexcitation drives a proton transfer, resulting in a keto-tautomer emission with a large Stokes shift.[1] While this eliminates self-absorption, it often lowers
due to vibrational relaxation unless the structure is rigid. -
ICT (Intramolecular Charge Transfer): Electron-donating groups (e.g., diethylamino) on the benzimidazole ring push electrons toward the electron-poor pyridine, enhancing the radiative rate (
). -
Rigidification: Fusing the rings (e.g., pyrido[1,2-a]benzimidazole) eliminates bond rotation, reducing non-radiative decay (
) and significantly boosting .
Figure 1: Photophysical Pathways in BIP Derivatives
Caption: Schematic of competing photophysical pathways. High
Comparative Performance Analysis
The following tables synthesize data from recent literature, comparing BIP derivatives with standard fluorophores.
Table 1: Quantum Yield of Benzimidazole-Pyridine Architectures
| Compound Class | Derivative / Structure | Solvent / State | Key Characteristic | ||
| Rigidified Hybrid | BPy-FL (Fluorene-spacer) | THF (Solution) | 458 | 0.77 | High solution brightness due to bulky spacer preventing ACQ [1]. |
| Rigidified Hybrid | BPy-FL (Fluorene-spacer) | Solid Film | 510 | 0.93 | AIE-active ; restricted rotation in solid state boosts |
| Fused System | Pyrido[1,2-a]benzimidazole | Ethanol | ~460 | 0.96 | Extremely rigid fused core; used as pH probe [2]. |
| Chelator Core | B2 (Imidazo[4,5-c]pyridine) | Acetonitrile | 510 | 0.21 | Large Stokes shift (175 nm) via ESIPT; lower |
| D-π-A System | BPy-1 (Phenyl-spacer) | Toluene | 520 | ~0.70 | Strong ICT character; positive solvatochromism [1].[2] |
| Standard | Quinine Sulfate | 0.1 M H₂SO₄ | 450 | 0.54 | Reference standard. |
| Standard | Rhodamine 6G | Ethanol | 550 | 0.95 | Reference standard. |
Table 2: Solvent & Substituent Effects on [3]
Solvent polarity significantly impacts BIP derivatives, particularly those relying on ICT.
| Derivative | Solvent | Mechanism of Variation | |
| 2-(2'-pyridyl)benzimidazole | Cyclohexane (Non-polar) | High | Suppression of non-radiative polar relaxation. |
| 2-(2'-pyridyl)benzimidazole | Ethanol (Polar) | Moderate | H-bonding with solvent can quench ESIPT or stabilize non-emissive TICT states. |
| Tert-butyl substituted | Solid State | Increased | Bulky groups prevent π-π stacking quenching (ACQ) [1]. |
| Nitro-substituted | Any Solvent | < 0.01 | Strong electron withdrawal typically quenches fluorescence via intersystem crossing (ISC). |
Experimental Protocol: Relative Quantum Yield Determination
For most BIP derivatives, the Relative (Comparative) Method is the standard for solution-phase measurements. This method minimizes errors associated with absolute integrating sphere measurements, provided the standard is chosen correctly.
Reagents and Standards Selection
-
Blue Region (400–480 nm): Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Green Region (480–550 nm): Fluorescein in 0.1 M NaOH (
) or Coumarin 153 in Ethanol ( ). -
Solvents: Spectroscopic grade (HPLC grade or higher) to avoid fluorescent impurities.
Step-by-Step Workflow
Figure 2: Validated Workflow for
Caption: Operational workflow for relative quantum yield determination. Maintaining Absorbance < 0.1 is critical to avoid inner-filter effects.
Calculation Logic
The quantum yield of the sample (
Where:
- : Known quantum yield of the standard.
- : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance . (Using a single point introduces significant error; a slope from 4–5 concentrations is required for accuracy).
- : Refractive index of the solvent.[3]
Critical Note: If your BIP derivative exhibits ESIPT (large Stokes shift), ensure your integration window covers the entire emission spectrum, including the tautomer tail.
Synthesis & Structural Optimization
To achieve the high
-
Suzuki-Miyaura Coupling: The most effective route for creating D-π-A systems. Coupling 3-(4-bromophenyl)-1-phenylimidazo[1,5-a]pyridine with boronic acid derivatives allows for the introduction of bulky spacers (fluorene, phenyl) that prevent aggregation [1].
-
Condensation: For fused pyrido[1,2-a]benzimidazoles, condensation of 2-aminopyridine with acyl chlorides or aldehydes followed by cyclization is the standard route.
Optimization Tip: Introduction of tert-butyl groups on the periphery (as seen in BPy-FL) is a proven strategy to increase thermal stability (
Conclusion
Benzimidazole-pyridine derivatives offer a versatile platform where
-
For Bioimaging: Rigidified Pyrido[1,2-a]benzimidazoles are superior due to their near-unity quantum yield (
) and stability. -
For OLEDs/Solid State: BPy-FL type molecules with bulky spacers are the best choice (
) to mitigate ACQ. -
For Sensing: Lower QY derivatives with ESIPT capability (like B2 ) are preferable as "turn-on" probes, where analyte binding restores radiative decay.
References
-
RSC Publishing. "Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores." Journal of Materials Chemistry C. Available at: [Link]
-
National Institutes of Health (PMC). "New Properties of a Bioinspired Pyridine Benzimidazole Compound as a Novel Differential Staining Agent." Frontiers in Chemistry. Available at: [Link]
-
University of Geneva. "Fluorescence quantum yield rationalized by the magnitude of the charge transfer." Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) | MDPI [mdpi.com]
- 2. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Distinguishing 1-(6-bromo-2-pyridinyl)benzimidazole from structural isomers
This guide outlines a rigorous technical framework for distinguishing 1-(6-bromo-2-pyridinyl)benzimidazole (Target) from its critical structural isomers. This molecule is a pivotal ligand in organometallic chemistry, particularly for iridium(III) and platinum(II) phosphorescent complexes used in OLEDs.
The primary challenge in characterizing this compound lies in distinguishing the N1-linked target from C2-linked isomers and verifying the regiochemistry of the pyridine ring.
Part 1: Structural Landscape & Isomer Definition
Before analytical protocols, we must define the "Isomer Space." For the molecular formula C₁₂H₈BrN₃ , three distinct isomer classes exist that are synthetically relevant.
| Isomer Class | Structure Name | Key Structural Feature | Origin |
| Target | 1-(6-bromo-2-pyridinyl)benzimidazole | N1-C2' Linkage ; Br on Pyridine C6' | N-arylation of benzimidazole with 2,6-dibromopyridine. |
| Isomer A (Linkage) | 2-(6-bromo-2-pyridinyl)benzimidazole | C2-C2' Linkage ; N-H present | Condensation of phenylenediamine with 6-bromopicolinic acid. |
| Isomer B (Regio) | 1-(5-bromo-2-pyridinyl)benzimidazole | N1-C2' Linkage ; Br on Pyridine C5' | Impurity in 2,6-dibromopyridine starting material (2,5-dibromo isomer). |
| Isomer C (Positional) | 1-(2-pyridinyl)-6-bromobenzimidazole | N1-C2' Linkage ; Br on Benzimidazole | Incorrect starting materials (Bromobenzimidazole + 2-halopyridine). |
Part 2: Analytical Protocols (The Distinction Logic)
Protocol 1: ¹H NMR Spectroscopy (The Gold Standard)
Objective: Unambiguous assignment of the linkage site (N1 vs C2) and pyridine substitution pattern.
Reagents: DMSO-d₆ (preferred for solubility and observing labile protons). Instrument: 400 MHz or higher.
Step-by-Step Analysis:
-
The "Anchor" Signal (Benzimidazole C2-H):
-
Target (N1-linked): Look for a sharp singlet in the downfield region (δ 8.5 – 9.2 ppm ). This is the proton at the C2 position of the benzimidazole ring. It is highly deshielded due to the adjacent nitrogen atoms and the aromatic ring current.
-
Isomer A (C2-linked): This singlet is absent . Instead, look for a broad singlet (δ > 11.0 ppm ) corresponding to the benzimidazole N-H, which is exchangeable with D₂O.
-
-
The Pyridine Spin System (Regiochemistry):
-
Target (2,6-substitution): The pyridine ring has 3 protons. You will observe a pattern characteristic of a 1,2,3-trisubstituted benzene (or 2,6-disubstituted pyridine):
-
Two doublets (H3' and H5') and one triplet (H4', often appearing as a doublet of doublets due to overlap).
-
Key Check: The coupling constants (
) for the doublets should be ~7.5–8.0 Hz (ortho coupling to the central H4').
-
-
Isomer B (2,5-substitution): The pyridine ring protons will show a pattern of a 1,2,4-trisubstituted system. Look for a singlet (or fine doublet) for the isolated proton at C6'.
-
-
Proton Counting (Distinguishing Isomer C):
-
Target: 3 Pyridine protons + 5 Benzimidazole protons (4 aryl + 1 C2-H). Total Integral Ratio = 3:5.
-
Isomer C: 4 Pyridine protons + 4 Benzimidazole protons. Total Integral Ratio = 4:4.
-
Data Summary Table:
| Feature | Target (N1-Link) | Isomer A (C2-Link) | Isomer B (5-Br) |
| C2-H Signal | Singlet, δ ~8.8 ppm | Absent | Singlet, δ ~8.8 ppm |
| N-H Signal | Absent | Broad, >11 ppm | Absent |
| Pyridine Pattern | 2 Doublets, 1 Triplet | 2 Doublets, 1 Triplet | 1 Singlet, 2 Doublets |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
Protocol 2: Mass Spectrometry (MS) Validation
Objective: Confirm molecular formula and rule out bis-substitution side products.
-
Technique: LC-MS (ESI+).
-
Target Mass: [M+H]⁺ = 274.0/276.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
-
Common Impurity: 1,6-bis(benzimidazol-1-yl)pyridine .
-
This forms if the 2,6-dibromopyridine reacts twice.
-
Mass: [M+H]⁺ = ~312 (No Bromine isotope pattern).
-
Distinction: The target has the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity). The bis-product does not.
-
Part 3: Synthesis Context & Decision Tree
The synthesis route dictates the likely contaminants. The most common route is the Buchwald-Hartwig or Ullmann-type N-arylation.
Reaction:
Logic Flow for Purity Analysis:
-
Check MS: Is the Br isotope pattern present?
-
Check NMR (8.5-9.5 ppm): Is there a sharp singlet?
-
No: You have the C2-linked isomer (unlikely from this synthesis) or ring-opened degradation.
-
Yes: You have an N1-linked species.
-
-
Check NMR (Pyridine Region): Are there 3 protons with d/t/d pattern?
-
Yes:Confirmed Target.
-
No (e.g., singlet observed): You have the 5-bromo regioisomer (Isomer B).
-
Part 4: Visualization
The following diagram illustrates the structural relationships and the decision logic for identification.
Caption: Decision tree for distinguishing the target from linkage (Isomer A) and regio-isomers (Isomer B/C) using ¹H NMR markers.
References
-
Structural Characterization of Benzimidazoles
- BenchChem Application Note: "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." Detailed chemical shift analysis for N1-substituted vs unsubstituted benzimidazoles.
-
Synthesis and Regioselectivity
- Jui, N. T., & Buchwald, S. L. (2013). "Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles." Angewandte Chemie International Edition.
-
Isomerism in Pyridyl-Benzimidazoles
- Wagner, G. K., et al. (2003). "Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives." Journal of Organic Chemistry. Although focusing on imidazole, the principles of N-arylation regiochemistry and NMR distinction apply directly to the benzimidazole analogs.
Sources
- 1. 5 Constitutional isomers of molecular formula C4H8 functional group isomers structural isomers carbon chain isomers structural formula skeletal formula of 6 distinct isomers including butene E/Z isomers cyclobutane uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
Elemental analysis standards for 1H-Benzimidazole 1-(6-bromo-2-pyridinyl)-
An in-depth technical comparison guide for the elemental characterization of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- , designed for analytical chemists, researchers, and drug development professionals.
Executive Summary
The compound 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- (CAS: 1042224-74-7) is a highly stable, halogenated, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical synthesis and OLED material development[1]. Its molecular formula, C12H8BrN3 (MW: 274.12 g/mol ), yields a theoretical elemental composition of C: 52.58%, H: 2.94%, N: 15.33%, and Br: 29.15% .
Certifying the purity of this compound to the stringent ±0.4% deviation standard required by the American Chemical Society (ACS) presents a significant analytical challenge[2]. The combination of refractory aromatic rings, high nitrogen content, and a heavy halogen requires highly optimized analytical methodologies. This guide objectively compares elemental analysis (EA) techniques, evaluates calibration standards, and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.
The Mechanistic Challenge of Halogenated Heterocycles
Analyzing 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- requires overcoming three distinct mechanistic hurdles:
-
Refractory Ring Combustion: Benzimidazole and pyridine rings are notoriously difficult to combust completely. Insufficient combustion temperatures lead to carbon soot formation, artificially lowering the reported Carbon mass fraction.
-
Nitrogen Oxide (NOx) Formation: Due to the high nitrogen content (15.33%), combustion in an oxygen-rich environment generates significant amounts of NO and NO2 rather than N2 gas. If the reduction column is not optimized, these oxides either co-elute unpredictably or fail to trigger the Thermal Conductivity Detector (TCD), skewing Nitrogen results[2].
-
Halogen Poisoning: The 29.15% bromine content is the most critical variable. During combustion, bromine is released as Br2 and HBr. If these gases reach the copper reduction column, they react to form CuBr2, rapidly exhausting the column's capacity to reduce NOx and trap excess O2. This leads to cascading analytical failures[3].
Methodology Comparison Guide
To accurately characterize this compound, laboratories must choose between several analytical instruments. Table 1 compares the performance of these methodologies specifically for C12H8BrN3.
Table 1: Comparison of Analytical Methodologies for 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
| Methodology | Elements Analyzed | Accuracy | Sample Size | Mechanistic Pros & Cons |
| Dynamic Flash Combustion (CHNS/O) | C, H, N | ±0.3% | 2–5 mg | Pros: Gold standard for CHN; highly automated. Cons: Requires specialized silver-based scrubbers to prevent Br poisoning of the Cu column. |
| Schöniger Flask + Ion Chromatography | Br | ±0.3% | 10–20 mg | Pros: Excellent for isolating and quantifying halogens without matrix interference. Cons: Labor-intensive; does not provide C, H, or N data. |
| Wavelength Dispersive XRF (WD-XRF) | Br (Trace metals) | ±1.0% | >50 mg | Pros: Non-destructive; rapid screening. Cons: Blind to light elements (C, H, N); insufficient accuracy for journal publication standards. |
Calibration Standards: The Importance of Matrix Matching
When utilizing Dynamic Flash Combustion, the choice of calibration standard dictates the accuracy of the K-factor applied to the TCD signal. Because 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- contains both N and Br, traditional standards often fall short.
Table 2: Calibration Standard Matrix Comparison
| Standard | Formula | %N | %Br | Suitability for C12H8BrN3 |
| Acetanilide | C8H9NO | 10.36% | 0.00% | Poor: Lacks halogens; does not test the efficiency of the halogen scrubber. |
| BBOT | C26H26N2O2S | 6.51% | 0.00% | Moderate: Good for general CHN, but low N content and zero Br fails to mimic the target matrix. |
| 4-Bromobenzoic Acid | C7H5BrO2 | 0.00% | 39.75% | Moderate: Excellent for calibrating Br recovery, but provides no Nitrogen calibration. |
| Custom Standard (C12H8BrN3) | C12H8BrN3 | 15.33% | 29.15% | Ideal: Perfect matrix match. Tests both NOx reduction capacity and Br scrubbing efficiency simultaneously. |
Optimized Experimental Protocol (Dynamic Flash Combustion)
To achieve ACS-compliant results (±0.4%), the following self-validating protocol must be executed using an automated CHN analyzer (e.g., Elementar UNICUBE or Thermo FlashSmart)[3].
Step-by-Step Methodology:
-
Micro-Weighing: Accurately weigh 2.000 to 3.000 mg of the dried sample into a combustible tin capsule using a microbalance (0.001 mg resolution). Causality: Tin acts as a catalyst; its oxidation creates an exothermic flash that temporarily spikes the temperature to ~1800°C, ensuring the complete destruction of the refractory benzimidazole ring.
-
Flash Combustion: Drop the capsule into the oxidation reactor maintained at 1000°C while injecting a precise pulse of high-purity O2.
-
Halogen Scrubbing (Critical Step): Route the combustion gases (CO2, H2O, NOx, Br2, HBr) through a specialized zone packed with Silver Vanadate (AgVO3) . Causality: Silver quantitatively traps bromine as solid AgBr, preventing it from migrating downstream and poisoning the reduction column.
-
NOx Reduction: Pass the scrubbed gases through a Copper (Cu) reduction column heated to 600°C. Causality: The copper absorbs any unconsumed O2 and reduces all NOx species to N2 gas, ensuring accurate nitrogen quantification.
-
Separation & Detection: Separate the resulting N2, CO2, and H2O gases using a specialized Gas Chromatography (GC) column, followed by quantification via a Thermal Conductivity Detector (TCD).
Experimental workflow for the CHN analysis of halogenated heterocycles.
Self-Validating Quality Control System
A protocol is only as reliable as its internal validation logic. Because bromine rapidly depletes instrument consumables, a strict QC loop must be enforced to prevent the reporting of compromised data.
Self-validating QC logic for halogenated heterocycle elemental analysis.
Table 3: Experimental Recovery Data (Self-Validation Example) The following table demonstrates the difference between an optimized system (with Ag-Vanadate scrubbing) and a failing system (exhausted scrubber leading to Cu poisoning).
| Element | Theoretical % | Optimized System (Found %) | Failing System (Found %) | Status |
| Carbon (C) | 52.58% | 52.65% (+0.07) | 51.10% (-1.48) | Failing system shows incomplete combustion. |
| Hydrogen (H) | 2.94% | 2.96% (+0.02) | 3.20% (+0.26) | HBr co-elution skews H2O peak. |
| Nitrogen (N) | 15.33% | 15.28% (-0.05) | 14.12% (-1.21) | Cu poisoning prevents NOx reduction. |
| Bromine (Br) | 29.15% | 29.08% (-0.07) | N/A | Analyzed via secondary Schöniger/IC run. |
Note: The Optimized System falls well within the ±0.4% ACS acceptance criteria, validating the purity of the 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- batch.
References
-
Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. Available at:[Link]
-
University of British Columbia (UBC) Chemistry. "Summary of CHNS Elemental Analysis Common Problems." Available at:[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-
[1][2][3][4]
Executive Summary & Chemical Profile
1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is a specialized heterocyclic building block used frequently in medicinal chemistry for the synthesis of antiviral agents (e.g., HCV inhibitors).[1][2][3] Unlike common solvents, this compound presents specific disposal challenges due to its halogenated (brominated) nature and heterocyclic nitrogen content.[1][2][3][4]
Effective disposal is not merely about regulatory compliance; it is about preventing the formation of brominated dioxins during incineration and protecting aquatic ecosystems from persistent nitrogenous heterocycles.[2][4]
Chemical Safety Data Summary
| Property | Specification | Operational Implication |
| CAS Number | 1260846-97-8 | Unique identifier for waste manifesting.[1][2][3][4] |
| Molecular Formula | C₁₂H₈BrN₃ | Contains Bromine (Br) – requires halogen-specific incineration.[1][2][4] |
| Physical State | Solid (Powder/Crystal) | Particulate hazard; requires dust control during transfer.[1][2][4] |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2][3] |
| Environmental | Aquatic Toxicity (Potential) | Zero-discharge policy. Do not release down drains.[1][2][4] |
| RCRA Status | Non-Listed* | Typically not P/U-listed, but managed as "Halogenated Organic" waste.[1][2][3][4] |
Hazard Assessment & Causality (The "Why")
To ensure safety, we must understand the causality behind the protocols:
-
The Halogen Factor (Bromine):
-
Risk:[1][2][4][5][6][7][8][9] Incinerating brominated compounds in standard medical/general waste incinerators can generate Hydrogen Bromide (HBr) gas and, under poor combustion conditions, brominated dioxins/furans.[1][2][3]
-
Protocol: This waste must be directed to a facility equipped with wet scrubbers and high-temperature afterburners (>1100°C).[1][2][4] This is why we segregate it from non-halogenated waste.[1][2][4]
-
-
The Heterocyclic Factor (Pyridine/Benzimidazole):
-
Risk:[1][2][4][5][6][7][8][9] Nitrogen-rich heterocycles can be persistent in the environment and toxic to aquatic life.[1][2][4]
-
Protocol: Absolute prohibition on sink disposal.[1][2][4] The basicity of the pyridine ring means it can interact with acidic waste streams; therefore, it should be kept neutral or alkaline if in solution.[1][2][3]
-
Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation
Before disposal, determine the state of the waste.[2][3] Is it pure solid, or dissolved in a reaction mixture?
-
Solid Waste (Pure/Scrap):
-
Liquid Waste (Mother Liquors/Rinses):
Phase B: Packaging & Labeling[2][4]
-
Primary Containment:
-
Solids: Place in a clear, sealable polyethylene bag (min 2 mil thickness). Double-bagging is mandatory to prevent particulate release.[1][2][4]
-
Liquids: High-density polyethylene (HDPE) or glass carboy.[1][2][4] Cap must be vented if there is any risk of off-gassing, though this compound is generally stable.[1][2][3][4]
-
-
Labeling:
Operational Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of CAS 1260846-97-8, ensuring it reaches the correct destruction facility.
Figure 1: Logic flow for the segregation and disposal of brominated benzimidazole intermediates, prioritizing halogen capture.[1][2][3]
Emergency Procedures (Spills)
In the event of a spill in the laboratory:
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Regulatory Compliance Context (USA/RCRA)
While this specific CAS is not typically "Listed" (F, K, P, or U lists) by the EPA, it must be managed based on its characteristics :
-
Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (P-list) or >100 kg of non-acute hazardous waste per month, you are a Large Quantity Generator (LQG).[1][2]
-
Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator.[1][2]
-
Fuel Blending: Because of the bromine content, this waste is often ineligible for standard fuel blending (cement kilns) and usually requires dedicated hazardous waste incineration.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][4] Washington, D.C. [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2][4][Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][4][Link][1][2]
-
National Institutes of Health (NIH). Waste Disposal Guide: Halogenated Solvents and Solids.[1][2][4][Link][1][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. epa.gov [epa.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
